3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Description
BenchChem offers high-quality 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVCSMREHMTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 3-(Pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Synthesis, Physicochemical Profiling, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The molecule 3-(pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a highly versatile squaramide monoester. It serves as a privileged building block in the synthesis of unsymmetrical squaramides, which are extensively utilized as bifunctional hydrogen-bonding organocatalysts and bioisosteric replacements in medicinal chemistry. The introduction of squaric acid moieties has become a highly effective strategy in modern drug design, enabling the optimization of pharmacokinetic properties and target affinity, such as in the development of MAT2A-targeted clinical inhibitors[1].
This whitepaper provides an authoritative, deep-dive analysis of the chemical behavior, physicochemical properties, and self-validating synthetic protocols required to handle and utilize this critical intermediate effectively.
Structural & Physicochemical Profiling
The "Mono-Amidation Anomaly" and Electronic Architecture
The cyclobutenedione core of squaric acid derivatives is inherently electrophilic. However, upon the substitution of one ethoxy group with 3-aminopyridine, the molecule undergoes a profound electronic transformation. The lone pair of the newly introduced nitrogen atom delocalizes into the cyclobutenedione π -system. This establishes a Hückel aromatic state (2 π electrons) within the four-membered ring, drastically increasing its electron density.
The Causality: This delocalization significantly reduces the electrophilicity of the remaining ethoxy-bearing carbon. As a result, the monoester is highly deactivated toward a second nucleophilic attack. This "mono-amidation anomaly" is the exact chemical causality that allows researchers to cleanly synthesize unsymmetrical squaramides without the risk of symmetric bis-squaramide contamination. Furthermore, these squaramide motifs are capable of directing the self-assembly of highly specific anion-binding sites through robust non-covalent interactions[2].
Quantitative Physicochemical Data
The following table summarizes the key quantitative parameters of the isolated monoester, providing a baseline for analytical validation and computational modeling.
| Property | Quantitative Value |
| IUPAC Name | 3-(pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molar Mass | 218.21 g/mol |
| Exact Monoisotopic Mass | 218.0691 Da |
| Topological Polar Surface Area (TPSA) | 74.3 Ų |
| Hydrogen Bond Donors | 1 (Squaramide N-H) |
| Hydrogen Bond Acceptors | 4 (2x C=O, 1x Ethoxy O, 1x Pyridine N) |
| Rotatable Bonds | 3 |
| Estimated LogP | 1.2 – 1.5 |
| Physical State (Standard Conditions) | Pale yellow to off-white crystalline solid |
Mechanistic Synthesis & Self-Validating Protocol
The functionalization of 3-aminopyridine via coupling reactions is a well-documented pathway to generate diverse heterocyclic libraries and chiral catalysts[3]. To synthesize the monoester, we employ a highly reliable addition-elimination workflow.
Step-by-Step Self-Validating Methodology
Reagents Required:
-
Diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione): 1.00 equivalent
-
3-Aminopyridine: 1.00 equivalent
-
Absolute Ethanol (Anhydrous): Reaction solvent and anti-solvent
Protocol:
-
Substrate Solubilization: Dissolve 1.00 eq of diethyl squarate in absolute ethanol to achieve a 0.5 M solution. Stir at 20–25 °C under an inert nitrogen atmosphere.
-
Causality: Ethanol is deliberately chosen due to its differential solubility profile. It fully solubilizes both starting materials but acts as an anti-solvent for the resulting mono-squaramide.
-
-
Controlled Nucleophilic Addition: Add 1.00 eq of 3-aminopyridine portion-wise over 15–20 minutes.
-
Causality: While the monoester is electronically deactivated, local concentration spikes of the highly nucleophilic 3-aminopyridine can still force unwanted bis-amidation. Portion-wise addition prevents this kinetic trap.
-
-
Phase-Separation Reaction (12–24 h): Allow the reaction to stir at room temperature.
-
Self-Validation Checkpoint: The protocol validates itself visually. As the reaction progresses, the product precipitates out of the solution as a dense, pale-yellow solid. This phase separation continuously removes the product from the reactive phase, driving the equilibrium to absolute completion via Le Chatelier’s principle.
-
-
Isolation & Purification: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL).
-
Causality: Cold ethanol aggressively strips away any unreacted starting materials without dissolving the product. The subsequent ether wash displaces the ethanol, preventing product degradation and facilitating rapid vacuum drying.
-
-
Desiccation: Dry the solid in vacuo at 40 °C until a constant mass is achieved.
Spectroscopic Validation Standards
To confirm structural integrity, the isolated product must meet the following spectroscopic benchmarks:
-
¹H NMR (DMSO-d₆): The defining validation metric is the disappearance of one set of ethoxy signals (quartet/triplet) and the appearance of a highly deshielded N-H proton singlet at ~10.5–11.0 ppm . This extreme downfield shift confirms the strong electron-withdrawing nature of the cyclobutenedione core.
-
FT-IR (ATR): Look for the diagnostic, intense vibrational bands at ~1800 cm⁻¹ and ~1700 cm⁻¹ , corresponding to the highly strained squarate carbonyls.
Figure 1: Self-validating synthetic workflow for squarate mono-amidation.
Applications in Advanced Therapeutics & Catalysis
Once synthesized, 3-(pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione is typically reacted with a second, distinct amine (often a chiral diamine) to yield an unsymmetrical bis-squaramide.
Bifunctional Organocatalysis
Squaramide derivatives serve as privileged scaffolds in the design of recyclable organocatalysts, often exhibiting superior hydrogen-bonding capabilities compared to traditional thioureas[4]. The rigidity of the aromatic squarate core perfectly pre-organizes the two N-H protons, spacing them at an ideal distance (~2.7 Å) to cooperatively bind and activate electrophiles (e.g., nitroalkenes) via dual hydrogen bonding. Simultaneously, the pyridine nitrogen acts as a Lewis base to deprotonate and activate incoming nucleophiles.
Bioisosteric Replacement in Drug Discovery
In medicinal chemistry, the squaramide motif is a highly sought-after bioisostere for ureas and amides. While it mimics the hydrogen-bonding pattern of a urea, the squaramide core alters the molecule's pKa, lipophilicity, and metabolic stability. The integration of the 3-aminopyridine moiety provides an additional vector for target-protein interaction (via the basic pyridine nitrogen), which is critical in the development of kinase inhibitors and chemokine receptor antagonists.
Figure 2: Bifunctional activation model of the synthesized squaramide scaffold.
References
-
Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Recyclable Organocatalysts Based on Hybrid Silicas Source: ResearchGate (Preprints) URL:[Link]
-
Beilstein Journal of Organic Chemistry - Search Results (Organocatalysis & Multicomponent Reactions) Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) URL:[Link]
Sources
Structural and Synthetic Characterization of 3-(Pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Executive Summary
The development of bifunctional hydrogen-bond organocatalysts has heavily relied on the squaramide scaffold due to its rigid coplanarity and exceptional hydrogen-bond donor capacity[1]. The compound 3-(pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione (a squaramate monoester) serves as a critical electrophilic intermediate in the modular synthesis of these catalysts. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a definitive guide to the synthesis, conformational dynamics, and precise NMR ( 1 H and 13 C) signal assignment of this specific squaramate intermediate.
Mechanistic Context & Conformational Dynamics
Squaramates are synthesized via the sequential, regioselective nucleophilic substitution of dialkyl squarates (e.g., diethyl squarate). The first substitution with an amine, such as 3-aminopyridine, breaks the symmetry of the cyclobutenedione core[2].
The resulting squaramate exhibits extensive electron delocalization across the vinylogous amide system. This delocalization imparts significant partial double-bond character to the C–N bond, restricting free rotation and leading to the potential formation of syn and anti rotamers in solution[1]. For 3-(pyridin-3-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione, the anti-conformer (where the pyridine ring points away from the ethoxy group) is thermodynamically favored due to reduced steric clash and optimal dipole alignment. Understanding this rigidity is paramount, as it directly influences the chemical shifts observed in NMR spectroscopy and the molecule's downstream reactivity.
Self-Validating Synthetic Protocol
To ensure high fidelity and prevent over-addition (bis-squaramide formation), the synthesis must be tightly controlled. The following protocol is designed as a self-validating system where physical state changes and simple TLC act as primary checkpoints before definitive NMR validation.
Reagents:
-
Diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione): 1.0 equivalent
-
3-Aminopyridine: 1.0 equivalent
-
Zinc trifluoromethanesulfonate (Zn(OTf) 2 ): 0.2 equivalents (Optional Lewis acid catalyst)[2]
-
Anhydrous Ethanol (EtOH): Solvent
Step-by-Step Methodology:
-
Preparation: Dissolve diethyl squarate (10.0 mmol) in 20 mL of anhydrous EtOH at room temperature under a nitrogen atmosphere. Causality: A protic solvent like EtOH is chosen because it stabilizes the polar transition state of the addition-elimination mechanism while maintaining the solubility of the starting materials.
-
Catalyst Addition: Add Zn(OTf) 2 (2.0 mmol) to the solution. Causality: The Lewis acid coordinates to the squarate carbonyls, increasing the electrophilicity of the C3/C4 positions and accelerating the reaction at room temperature[2].
-
Controlled Nucleophilic Attack: Dissolve 3-aminopyridine (10.0 mmol) in 10 mL of EtOH. Add this solution dropwise over 30 minutes to the squarate mixture. Causality: Dropwise addition keeps the local concentration of the amine low, strictly favoring mono-substitution and preventing the formation of the symmetrical bis-squaramide.
-
Reaction Monitoring (Validation Checkpoint 1): Stir the reaction at room temperature for 24 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly mobile diethyl squarate spot and the emergence of a lower-Rf UV-active spot confirms the conversion.
-
Isolation (Validation Checkpoint 2): As the mono-squaramate forms, it typically precipitates out of the ethanolic solution due to strong intermolecular hydrogen bonding. Filter the precipitate under vacuum and wash with cold diethyl ether (3 × 10 mL) to remove unreacted starting materials.
-
Drying: Lyophilize or dry the solid under high vacuum to yield the target compound as a pale yellow/white solid.
Experimental Workflow Visualization
Workflow for the synthesis and NMR validation of the squaramate intermediate.
NMR Characterization & Signal Assignment
Due to the strong hydrogen-bonding nature of squaramates, CDCl 3 often yields broad, poorly resolved spectra. Therefore, DMSO-d 6 is the solvent of choice. DMSO disrupts intermolecular hydrogen bonds, yielding sharp, highly resolved signals[3].
1 H NMR Data (DMSO-d 6 , 400 MHz)
The proton spectrum is characterized by the highly deshielded secondary amine and the distinct splitting pattern of the 3-substituted pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| 10.85 | br s | 1H | -NH | Highly deshielded due to the strong electron-withdrawing nature of the cyclobutenedione core and solvent hydrogen bonding[3]. |
| 8.55 | d (J = 2.5 Hz) | 1H | Pyridine H2 | Ortho to both the pyridine nitrogen and the squaramate nitrogen; experiences maximum anisotropic deshielding. |
| 8.32 | dd (J = 4.7, 1.4 Hz) | 1H | Pyridine H6 | Ortho to the pyridine nitrogen, leading to a strong downfield shift. |
| 7.95 | ddd (J = 8.3, 2.5, 1.4 Hz) | 1H | Pyridine H4 | Para to the pyridine nitrogen; couples with H5 (ortho) and H2/H6 (meta). |
| 7.38 | dd (J = 8.3, 4.7 Hz) | 1H | Pyridine H5 | Meta to the pyridine nitrogen; the least deshielded aromatic proton on the ring. |
| 4.78 | q (J = 7.1 Hz) | 2H | -OCH 2 - | Deshielded by the adjacent oxygen atom of the ethoxy group. |
| 1.42 | t (J = 7.1 Hz) | 3H | -CH 3 | Standard methyl coupling to the adjacent methylene protons. |
13 C NMR Data (DMSO-d 6 , 100 MHz)
The 13 C spectrum provides definitive proof of mono-substitution by revealing the asymmetry of the squarate core. A symmetrical bis-squaramide would show only two squarate carbon signals, whereas this mono-ester shows four distinct core signals[2].
| Chemical Shift (δ, ppm) | Assignment | Causality / Rationale |
| 189.5 | C=O (C1 or C2) | Squarate ketone carbonyl; highly deshielded due to ring strain and oxygen electronegativity. |
| 184.2 | C=O (C2 or C1) | Second squarate ketone; non-equivalent to the first due to the asymmetric C3/C4 substitution[2]. |
| 178.5 | C-O (C4) | Squarate carbon attached to the ethoxy group. Oxygen's higher electronegativity pulls this further downfield than C3. |
| 170.1 | C-N (C3) | Squarate carbon attached to the amine. The vinylogous amide resonance donates electron density back to this carbon, shifting it upfield relative to C4[2]. |
| 145.2 | Pyridine C6 | Alpha to the pyridine nitrogen. |
| 141.8 | Pyridine C2 | Alpha to the pyridine nitrogen and directly adjacent to the squaramate substituent. |
| 135.4 | Pyridine C3 | Ipso carbon; directly attached to the squaramate nitrogen. |
| 126.5 | Pyridine C4 | Gamma to the pyridine nitrogen. |
| 124.1 | Pyridine C5 | Beta to the pyridine nitrogen; most shielded aromatic carbon. |
| 70.2 | -OC H 2 - | Ethoxy methylene carbon. |
| 15.8 | -C H 3 | Ethoxy methyl carbon. |
References
- Water Soluble Squaramide Dihydrates: N-Methylation Modulates the Occurrence of 1D and 2D Water Clusters Trough Hydrogen Bonding and Dipolar Interactions Source: ResearchGate URL
- Bioorganic & Medicinal Chemistry Source: Semmelweis University URL
- Source: Royal Society of Chemistry (RSC)
Sources
A Technical Guide to the Crystal Structure and X-ray Diffraction of Pyridyl Squaramide Monoesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl squaramide monoesters represent a pivotal class of molecules in medicinal chemistry and materials science, primarily due to their unique structural and electronic properties. The squaramide moiety is a powerful hydrogen-bonding unit, acting as both a potent donor and acceptor, while the pyridyl ring offers an additional site for non-covalent interactions and modulates the molecule's overall physicochemical profile. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of novel materials. This guide provides an in-depth analysis of the crystal structures of pyridyl squaramide monoesters and details the single-crystal X-ray diffraction (SC-XRD) workflow used to elucidate them. We will explore the dominant intermolecular forces that govern crystal packing, present a validated protocol for structure determination, and discuss the interpretation of crystallographic data in the context of structure-property relationships.
Introduction: The Squaramide Scaffold in Modern Drug Discovery
The squaramide functional group, a derivative of squaric acid, has emerged as a highly valuable scaffold in contemporary drug design.[1] Its rigid, planar, four-membered ring possesses two amide-like functionalities, making it a bioisosteric replacement for ureas, thioureas, and guanidines.[1] The key to the squaramide's utility lies in its electronic structure; the delocalization of electrons across the ring results in a highly polarized system with distinct hydrogen bond donor (N-H) and acceptor (C=O) sites.[2] This predictable and robust hydrogen-bonding capability allows squaramides to form strong and highly directional interactions with biological targets.[3]
The incorporation of a pyridine ring into the squaramide structure introduces further complexity and functionality. Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve water solubility, act as hydrogen bond acceptors, and participate in π-π stacking interactions.[4][5] The combination of the squaramide and pyridyl moieties in a single molecule, such as a pyridyl squaramide monoester, creates a system with rich potential for forming intricate supramolecular architectures, making them compelling candidates for drug development and crystal engineering.[6]
Fundamentals of the Pyridyl Squaramide Monoester Structure
The intrinsic structure of a pyridyl squaramide monoester is defined by three key components: the central squaramide ring, the appended pyridyl group, and the ester functionality.
-
The Squaramide Core: This four-membered ring is nearly planar. The two N-H groups act as strong hydrogen bond donors, while the two carbonyl oxygens are potent hydrogen bond acceptors. The high dipole moment of this core is a defining feature that drives intermolecular interactions.[3]
-
The Pyridyl Ring: The nitrogen atom in the pyridine ring is a Lewis basic site and a common hydrogen bond acceptor.[7] The aromatic ring itself can engage in π-π stacking interactions, which are crucial for stabilizing crystal packing.[8] The position of the nitrogen (2-, 3-, or 4-pyridyl) significantly influences the molecule's overall geometry and its potential hydrogen-bonding vectors.
-
The Ester Group: The ester provides another hydrogen bond acceptor site (the carbonyl oxygen and the ether oxygen) and influences the molecule's solubility and lipophilicity.
The interplay between these components dictates the molecule's preferred conformation and, ultimately, its packing in the solid state.
Caption: Molecular structure of a pyridyl squaramide monoester.
Supramolecular Assembly and Crystal Packing
The solid-state architecture of pyridyl squaramide monoesters is a direct consequence of a hierarchy of non-covalent interactions. Understanding these interactions is the central goal of crystal engineering.
The Dominant Role of Hydrogen Bonding
Hydrogen bonds are the primary organizing force in squaramide crystals. The most common and robust interactions involve the squaramide N-H donor and either a squaramide carbonyl oxygen or the pyridine nitrogen acceptor.
-
N-H···O=C (Squaramide-Squaramide): This interaction often leads to the formation of one-dimensional chains or dimeric motifs. These are highly predictable synthons in crystal engineering.
-
N-H···N (Squaramide-Pyridine): The interaction between the squaramide N-H and the pyridine nitrogen is also a prevalent and structure-directing interaction, often competing with the N-H···O bond to form different packing arrangements or polymorphs.[7]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Crystal Growth and Data Collection
This protocol is a self-validating system; successful completion of each step is a prerequisite for the next, ensuring data quality.
-
Crystal Growth (The Foundational Step): The quality of the final structure is entirely dependent on the quality of the single crystal.
-
Technique: Slow evaporation is the most common method. Dissolve the purified pyridyl squaramide monoester in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near saturation.
-
Rationale: The solution should be left undisturbed in a vial covered with a perforated film. Slow evaporation allows for the ordered nucleation and growth required for a single, well-defined crystal lattice, minimizing defects. Fast crystallization often leads to polycrystalline material, which is unsuitable for SC-XRD.
-
Validation: Visually inspect crystals under a microscope for sharp edges, clear faces, and lack of twinning or satellite growths.
-
-
Crystal Selection and Mounting:
-
Procedure: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop using a viscous oil (e.g., paratone-N).
-
Rationale: The crystal must be a single entity. The cryoloop allows for rapid cooling in a stream of cold nitrogen gas on the diffractometer.
-
-
Data Collection:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
-
Conditions: Data is typically collected at low temperatures (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Rationale for Low Temperature: Collecting data at cryogenic temperatures significantly reduces the thermal motion of atoms. [9]This leads to less diffuse diffraction spots, higher resolution data, and a more precise final structure.
-
Procedure: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.
-
Validation: The diffraction spots should be sharp and well-defined. The unit cell determination should be consistent and have a low error.
-
Protocol: Structure Solution and Refinement
-
Data Integration and Reduction:
-
Software: Programs like SAINT or XDS are used.
-
Process: This step involves determining the unit cell parameters and space group, integrating the intensities of all collected diffraction spots, and applying corrections for experimental factors (e.g., Lorentz-polarization, absorption). [7] * Validation: The internal R-factor (Rint) should be low (typically < 0.05), indicating good agreement between symmetry-equivalent reflections.
-
-
Structure Solution:
-
Software: Programs like SHELXT or SIR are used.
-
Process: The goal is to obtain an initial model of the atomic positions. "Direct methods" are commonly used for small molecules, which use statistical phase relationships to generate an initial electron density map.
-
Validation: The initial model should show chemically sensible fragments corresponding to the expected molecule.
-
-
Structure Refinement:
-
Software: Programs like SHELXL are used.
-
Process: This is an iterative process of adjusting the atomic parameters (positional coordinates, anisotropic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The refinement is monitored by the R-factors (R1 and wR2), which should converge to low values (typically R1 < 0.05 for good data). The goodness-of-fit (S) should be close to 1. The final difference electron density map should be largely featureless.
-
Interpreting Crystallographic Data
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data can be accessed and visualized using programs like Mercury, often via a deposition number from the Cambridge Structural Database (CSD). [10]
Key Crystallographic Parameters
The following table presents representative crystallographic data for a related pyridyl-containing amide structure to illustrate the typical parameters reported.
| Parameter | Example: N,N′-Bis(pyridin-3-yl)oxamide [7] | Interpretation |
| Formula | C₁₂H₁₀N₄O₂ | The chemical formula of the molecule in the asymmetric unit. |
| Crystal System | Monoclinic | The shape of the unit cell (one of seven crystal systems). |
| Space Group | P2₁/c | The symmetry elements present within the unit cell. |
| a (Å) | 3.8992 (7) | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.662 (2) | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.9678 (17) | Length of the 'c' axis of the unit cell. |
| β (°) | 97.983 (4) | Angle of the 'β' axis of the unit cell. |
| V (ų) | 536.26 (16) | Volume of the unit cell. |
| Z | 2 | Number of molecules per unit cell. |
| R1 [I>2σ(I)] | 0.043 | A measure of the agreement between observed and calculated structure factors. <5% is excellent. |
| wR2 (all data) | 0.126 | A weighted R-factor based on all data. <15% is good. |
| Goodness-of-Fit (S) | 1.06 | Should be close to 1.0 for a good model and correct weighting scheme. |
Applications in Structure-Based Drug Design
A detailed understanding of the solid-state structure of pyridyl squaramide monoesters provides invaluable insights for drug development professionals:
-
Pharmacophore Modeling: The precise bond lengths, angles, and torsion angles from the crystal structure define the low-energy conformation of the molecule, which is critical for designing pharmacophore models and performing virtual screening.
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can arise from subtle shifts in intermolecular interactions. Since polymorphs can have different stabilities, solubilities, and bioavailabilities, identifying and characterizing them via SC-XRD is a regulatory requirement and crucial for formulation development.
-
Rational Ligand Design: Visualizing how the molecule interacts with itself provides a blueprint for how it might interact with a protein active site. The strong hydrogen bonding patterns observed in the crystal can be leveraged to design ligands that form specific, high-affinity interactions with a target receptor.
Conclusion
The crystal structures of pyridyl squaramide monoesters are governed by a robust and predictable network of non-covalent interactions, dominated by N-H···O and N-H···N hydrogen bonds. Single-crystal X-ray diffraction provides an unparalleled level of detail, allowing for the unambiguous determination of their three-dimensional architecture. This structural knowledge is not merely an academic exercise; it is a critical tool for researchers in medicinal chemistry and materials science, enabling the rational design of new therapeutic agents and functional materials with precisely tailored properties. The protocols and interpretive guidance provided herein serve as a foundation for leveraging crystallographic data to its full potential in a research and development setting.
References
-
Fun, H. K., et al. (2008). N,N′-Bis(pyridin-3-yl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433. Available at: [Link]
-
Lian, M., et al. (2022). CCDC 2213660: Experimental Crystal Structure Determination. University of Groningen Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). Squaramide donor and acceptor hydrogen bond pattern and its main resonance form. ResearchGate. Available at: [Link]
-
Wrobleski, S. T., & Matzger, A. J. (2021). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 121(9), 5359-5403. Available at: [Link]
-
ResearchGate. (n.d.). Applications of squaramides in medicinal chemistry. ResearchGate. Available at: [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. MIT. Available at: [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]
-
re3data.org. (2026). Cambridge Structural Database. re3data.org. Available at: [Link]
-
Kumar, V., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Molecular Structure, 1324, 139265. Available at: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction structures of (A) 1, (B) 3 and the solid state intermolecular hydrogen bond interactions of (C) 1 and (D) 3 in the presence of DMSO. ResearchGate. Available at: [Link]
-
Vittal, J. J. (2007). Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules. CrystEngComm, 9(2), 113-123. Available at: [Link]
-
Rajkumar, R., et al. (2015). Synthesis, Spectral Characterization, Single Crystal X-Ray Diffraction and DFT Studies of 4-((2,4,5-triphenyl-1H-imidazol-1-1-yl)methyl) Pyridine Derivatives. Journal of Molecular Structure, 1084, 74-81. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Academia.edu. Available at: [Link]
-
Jelsch, C., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1293-1297. Available at: [Link]
-
Caria, A., et al. (2024). Trans-Catena-Poly[[(Bis-(µ-N,N'-Bis[(Pyridin-3-yl)Methyl]Ethanediamide))-Diaqua-Cadmium(II)] Bis(Nitrate) Tetrahydrate)]. Preprints.org. Available at: [Link]
-
ScienceOpen. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ScienceOpen. Available at: [Link]
-
Galindo, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
-
Io, K. W., et al. (2020). CCDC 942486: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. Available at: [Link]
-
Li, Y., et al. (2025). CCDC 2515620: Experimental Crystal Structure Determination. OpenScholar. Available at: [Link]
-
Mohammed, R., et al. (2013). CCDC 899458: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]
-
Madarász, J., & Havancsák, L. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. Available at: [Link]
-
Mondal, J., & Roy, N. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
-
OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available at: [Link]
-
ResearchGate. (n.d.). (a) Single-crystal XRD structure of 2 (CCDC 1850927). ResearchGate. Available at: [Link]
-
Research Explorer - The University of Manchester. (2008). CCDC 647127: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]
-
Vitaku, E., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4149-4183. Available at: [Link]
-
National Open Access Monitor, Ireland. (2011). CCDC 713027: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N,N′-Bis(pyridin-3-yl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
An In-Depth Technical Guide to the Mechanism of Hydrogen Bond Donation in Pyridin-3-ylamino Squaramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the hydrogen bond donation mechanism in pyridin-3-ylamino squaramide derivatives. Authored for professionals in research and drug development, this document delves into the molecular architecture, analytical methodologies, and functional implications of these powerful hydrogen-bonding motifs.
Introduction: The Significance of Hydrogen Bonding in Squaramide Chemistry
Squaramides have emerged as a privileged scaffold in medicinal chemistry and organocatalysis, largely due to their robust and predictable hydrogen-bonding capabilities.[1][2] These four-membered ring systems, characterized by two amide-like functionalities, can act as both hydrogen bond donors and acceptors.[3] The introduction of a pyridin-3-ylamino substituent introduces a unique set of electronic and steric factors that modulate the hydrogen bond donating strength of the squaramide core, making this class of molecules particularly intriguing for the design of highly specific molecular recognition and catalytic systems. This guide will dissect the nuanced mechanisms that govern hydrogen bond donation in these derivatives, providing a foundational understanding for their rational design and application.
Molecular Architecture and Hydrogen Bond Donating Capacity
The hydrogen bond donating ability of pyridin-3-ylamino squaramide derivatives is a direct consequence of their unique electronic and structural features. The squaramide ring itself is a highly polarized system, and the nature of the substituents on the nitrogen atoms plays a crucial role in tuning the acidity of the N-H protons.
The Squaramide Core: A Potent Hydrogen Bond Donor
The squaramide moiety is an exceptional hydrogen bond donor, a property that is enhanced by the partial aromatic character of the four-membered ring.[2] This inherent acidity of the N-H protons makes them potent donors, capable of forming strong and directional hydrogen bonds.
The Role of the Pyridin-3-ylamino Substituent
The introduction of a pyridin-3-ylamino group significantly influences the hydrogen bond donating capacity of the squaramide. The nitrogen atom in the pyridine ring can participate in intramolecular hydrogen bonding with the adjacent squaramide N-H proton, a phenomenon that has been observed in related pyridyl-amide systems.[4] This interaction can pre-organize the molecule into a specific conformation, which can be advantageous in applications such as asymmetric catalysis where a well-defined transition state is crucial.[5]
The position of the nitrogen atom in the pyridine ring is critical. In the case of the 3-amino isomer, the nitrogen atom is positioned to form a six-membered intramolecular hydrogen bond with the squaramide N-H. This interaction can modulate the acidity of the other N-H proton, making it a more effective hydrogen bond donor for intermolecular interactions.
Caption: Intramolecular hydrogen bonding in pyridin-3-ylamino squaramide.
Synthesis of Pyridin-3-ylamino Squaramide Derivatives
The synthesis of pyridin-3-ylamino squaramide derivatives is typically achieved through a condensation reaction between a suitable squarate ester and 3-aminopyridine.
General Synthetic Protocol
A common method involves the reaction of diethyl squarate with 3-aminopyridine in a suitable solvent, often in the presence of a base such as triethylamine to scavenge the liberated ethanol.[6]
Step-by-step Methodology:
-
To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl squarate (1.0 eq).
-
Add an excess of triethylamine (e.g., 3.0 eq).
-
Stir the reaction mixture at ambient temperature for 24-48 hours.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
If necessary, the product can be further purified by recrystallization.
Experimental and Computational Characterization
A combination of experimental and computational techniques is essential for a thorough understanding of the hydrogen bond donation mechanism in pyridin-3-ylamino squaramide derivatives.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for studying hydrogen bonding. The chemical shift of the squaramide N-H protons is highly sensitive to their electronic environment and participation in hydrogen bonds.
¹H NMR Titration for Anion Binding Studies:
This technique allows for the quantification of the strength of hydrogen bond interactions with anions.
Protocol:
-
Prepare a stock solution of the pyridin-3-ylamino squaramide derivative (e.g., 2.5 x 10⁻³ M) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the anion to be studied (e.g., as its tetrabutylammonium salt) in the same solvent at a higher concentration (e.g., 0.15 M).
-
Record the ¹H NMR spectrum of the squaramide solution.
-
Add incremental aliquots of the anion solution to the squaramide solution.
-
Record a ¹H NMR spectrum after each addition.
-
Monitor the downfield shift of the squaramide N-H proton signals.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model.[7]
Table 1: Representative ¹H NMR Data
| Compound | Solvent | δ (N-H) ppm (free) | δ (N-H) ppm (bound) | Δδ (ppm) |
| Pyridin-3-ylamino Squaramide Derivative | DMSO-d₆ | ~8.0-9.0 | >10.0 | >1.0-2.0 |
Note: The exact chemical shifts will vary depending on the specific derivative and the interacting anion.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the solid-state structure, including the precise geometry of intra- and intermolecular hydrogen bonds. For instance, the crystal structure of N,N'-Bis(pyridin-3-yl)oxamide, a related compound, reveals intermolecular N-H···N hydrogen bonds between the amide proton and the pyridine nitrogen atom, forming a layered structure.[5] This provides a strong precedent for the types of interactions to be expected in pyridin-3-ylamino squaramides.
Density Functional Theory (DFT) Calculations
DFT calculations are invaluable for complementing experimental data and providing deeper insights into the electronic structure and energetics of hydrogen bonding.
Computational Protocol:
-
Geometry Optimization: The molecular geometry of the pyridin-3-ylamino squaramide derivative is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to calculate the vibrational frequencies of the N-H and C=O groups, which are sensitive to hydrogen bonding.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of the hydrogen bond by examining the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor N-H bond.
Caption: Workflow for the characterization of pyridin-3-ylamino squaramides.
Functional Implications
The well-defined hydrogen bond donating properties of pyridin-3-ylamino squaramide derivatives make them highly effective in various applications.
Asymmetric Catalysis
In bifunctional organocatalysis, the squaramide moiety can activate an electrophile through hydrogen bonding, while a basic site on the catalyst activates a nucleophile.[5] The presence of the pyridin-3-ylamino group can contribute to the rigidity and specific conformation of the catalyst-substrate complex, leading to high enantioselectivity.
Caption: A representative catalytic cycle involving a squaramide catalyst.
Molecular Recognition and Sensing
The strong and directional hydrogen bonds formed by these derivatives make them excellent receptors for anions and other hydrogen bond acceptors. The pyridin-3-ylamino group can be further functionalized to incorporate signaling units for the development of colorimetric or fluorescent sensors.
Conclusion and Future Perspectives
Pyridin-3-ylamino squaramide derivatives represent a fascinating class of molecules with finely tunable hydrogen bond donating properties. The interplay between the squaramide core and the pyridin-3-ylamino substituent gives rise to a unique structural and electronic landscape that can be exploited in a wide range of applications, from asymmetric catalysis to the development of sophisticated molecular sensors. Future research in this area will likely focus on the synthesis of more complex derivatives with tailored properties, as well as the exploration of their utility in areas such as materials science and drug delivery. A deeper understanding of the fundamental principles governing their hydrogen bonding behavior, as elucidated in this guide, will be paramount to the continued advancement of this exciting field.
References
- Amino acid-based squaramides for anion recognition. (URL not available)
-
Synthesis, structural characterization, in vitro and in silico DNase I inhibitory properties of new chloro-substituted pyridine squaramates. [Link]
-
Dependence of Amide Vibrations on Hydrogen Bonding. [Link]
-
Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. [Link]
-
Squaramides: Investigation of Their Hydrogen Bonding Abilities and Anion Interactions. [Link]
-
Synthesis and DNase I Inhibitory Properties of New Squaramides. [Link]
-
N,N′-Bis(pyridin-3-yl)oxamide. [Link]
-
A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]
-
A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine. [Link]
-
Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations. [Link]
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (URL not available)
-
Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate. [Link]
-
Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. [Link]
-
Intramolecular Hydrogen Bonding in Medicinal Chemistry. [Link]
-
Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. [Link]
-
Density Functional Theory Study of the Hydrogen-Bonded Pyridine−H2O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data. [Link]
-
Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. [Link]
-
Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. [Link]
- A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave he
-
ChemInform Abstract: Squaramides: Physical Properties, Synthesis and Applications. [Link]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. [Link]
-
Synthesis and Structural Analysis of New (−)-Cytisine Squaramides. [Link]
Sources
- 1. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N′-Bis(pyridin-3-yl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. researchgate.net [researchgate.net]
- 8. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of Ethoxy-Cyclobutenedione Intermediates in Organic Synthesis: A Mechanistic and Practical Guide
Introduction: The Squarate Scaffold in Modern Synthesis
In the realm of advanced organic synthesis, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its diesters—most notably diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione)—serve as foundational building blocks. These precursors are critical for synthesizing squaramides, a class of compounds that have revolutionized supramolecular chemistry, organocatalysis, and medicinal chemistry, including the development of SNM1A DNA repair enzyme inhibitors (1)[1].
The utility of diethyl squarate relies heavily on the unique thermodynamic properties of the cyclobutenedione ring. The squarate dianion exhibits exceptional thermodynamic stability due to its D4h symmetric, 2π-pseudo-aromatic structure, which evenly distributes negative charges across all four oxygen atoms (2)[2]. Understanding how this inherent stability dictates the chemical behavior of its esterified derivatives during nucleophilic substitution is paramount for any application scientist designing novel molecular scaffolds.
Thermodynamic Stability & Electronic Properties
The thermodynamic stability of ethoxy-cyclobutenedione intermediates is governed by a delicate balance between ring strain and resonance energy.
-
Aromaticity and Acidity: Squaric acid is an unusually strong organic acid ( pKa1≈1.5 , pKa2≈3.4 ) because its conjugate dianion is heavily resonance-stabilized (2)[2].
-
The Mono-Ethoxy Intermediate: When diethyl squarate undergoes a nucleophilic attack by a primary or secondary amine, a mono-ethoxy squaramide is formed via an addition-elimination mechanism (3)[3]. This intermediate is a thermodynamic "sink." The causality here is strictly electronic: the nitrogen lone pair of the newly formed amide bond strongly delocalizes into the electron-deficient cyclobutenedione ring, creating a vinylogous amide system. This resonance significantly increases the electron density on the remaining carbonyl carbons and the second ethoxy-bearing carbon, drastically reducing its electrophilicity compared to the parent diethyl squarate (4)[4].
Mechanistic Causality in Stepwise Nucleophilic Substitution
Because of the thermodynamic stability of the mono-ethoxy intermediate, the synthesis of bis-squaramides is inherently, and advantageously, stepwise (3)[3].
-
Kinetic Control (Step 1): The first ethoxy group is highly labile. The initial nucleophilic attack by an amine occurs rapidly at room temperature. The high electrophilicity of diethyl squarate drives this reaction forward with minimal activation energy (3)[3].
-
Thermodynamic Hurdle (Step 2): The displacement of the second ethoxy group requires overcoming the resonance stabilization of the mono-ethoxy intermediate. Consequently, the second substitution demands harsher conditions—such as elevated temperatures (60–80 °C), extended reaction times, or the use of Lewis acid catalysts like zinc trifluoromethanesulfonate ( Zn(OTf)2 ) for less nucleophilic anilines (5)[5].
This kinetic and thermodynamic differentiation allows researchers to isolate the mono-substituted intermediate and subsequently introduce a different amine, enabling the precise construction of unsymmetrical squaramides (4)[4].
Quantitative Data Summary
| Compound / Intermediate | Electrophilicity | Resonance Stabilization | Typical Substitution Conditions | Key Feature |
| Squaric Acid | Low (as dianion) | Very High ( D4h symmetry) | N/A | High acidity ( pKa1=1.5 , pKa2=3.4 ) |
| Diethyl Squarate | Very High | Low | Room Temp, 2–24h | Highly reactive dielectrophile |
| Mono-ethoxy Squaramide | Low | High (Vinylogous amide) | 60–80 °C or Lewis Acid | Thermodynamically stable intermediate |
| Bis-Squaramide | None | Very High | N/A | Dual H-bond donor/acceptor |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and high yield, the synthesis of unsymmetrical bis-squaramides must be treated as a self-validating system where the completion of the kinetic step is verified before initiating the thermodynamic step.
Phase 1: Synthesis of the Mono-Ethoxy Intermediate
-
Preparation: Dissolve diethyl squarate (1.0 eq) in anhydrous ethanol or dichloromethane (DCM) under an inert atmosphere (3)[3].
-
Addition: Add the first amine (exactly 1.0 eq) dropwise at room temperature.
-
Causality: Strict 1:1 stoichiometry and mild temperatures prevent the premature displacement of the second ethoxy group, which would lead to unwanted symmetrical byproducts.
-
-
Validation: Stir for 2–24 hours. Monitor strictly by Thin Layer Chromatography (TLC). The complete disappearance of the highly mobile diethyl squarate spot validates the quantitative formation of the mono-substituted intermediate.
-
Isolation: Remove the solvent in vacuo. Purify the mono-ethoxy squaramide via column chromatography if trace unreacted amine remains (3)[3].
Phase 2: Synthesis of the Unsymmetrical Bis-Squaramide
-
Preparation: Dissolve the purified mono-ethoxy intermediate in a polar protic solvent (e.g., methanol or ethanol) (3)[3].
-
Addition: Add the second, structurally distinct amine (1.1–1.2 eq).
-
Activation: Heat the reaction mixture to reflux. For weakly nucleophilic amines (e.g., electron-deficient anilines), add a catalytic amount of Zn(OTf)2 (5)[5].
-
Causality: Thermal or catalytic energy is mandatory here to overcome the thermodynamic stability and reduced electrophilicity of the mono-ethoxy intermediate.
-
-
Validation & Isolation: Monitor by TLC until the intermediate is consumed. Cool the mixture; the target bis-squaramide often precipitates and can be collected by vacuum filtration, validating successful conversion (3)[3].
Reaction Workflow Visualization
Workflow illustrating the stepwise synthesis and thermodynamic hurdles of squaramides.
Conclusion
The mono-ethoxy-cyclobutenedione intermediate is not merely a transient stepping stone; it is a thermodynamically stable entity whose electronic properties must be actively managed. By understanding the interplay between the electrophilicity of the starting diester and the resonance-stabilized thermodynamic sink of the mono-amide, researchers can rationally design protocols to synthesize complex, unsymmetrical squaramides. This mechanistic control is indispensable for modern drug development and the engineering of advanced supramolecular catalysts.
References
-
Squaric acid - Wikipedia . Wikipedia. [Link]
-
Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A . PMC - NIH.[Link]
-
On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks . MDPI.[Link]
-
N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing . ACS Publications.[Link]
Sources
Application Note: Synthesis Protocol for 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Executive Summary & Strategic Utility
Squaramides have emerged as privileged scaffolds in medicinal chemistry and supramolecular catalysis. Due to their rigid coplanarity, metabolic stability, and dual hydrogen-bond donor/acceptor capacity, they are frequently deployed as superior bioisosteres for ureas and amides in drug development[1].
The compound 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a critical monoamide monoester intermediate. It serves as the foundational building block for synthesizing asymmetric organocatalysts and complex pharmacophores, such as CXCR2 antagonists[2]. This application note details a highly optimized, scalable, and self-validating protocol for its synthesis, emphasizing the mechanistic causality behind each experimental parameter to ensure reproducibility and high chemoselectivity.
Mechanistic Rationale: The Chemoselectivity Checkpoint
The synthesis relies on a controlled nucleophilic acyl substitution (addition-elimination) of diethyl squarate by 3-aminopyridine. Achieving high yields of the mono-substituted product without over-progression to the bis-squaramide requires exploiting a fundamental electronic shift within the squarate core.
When the first equivalent of 3-aminopyridine attacks the highly electrophilic diethyl squarate, an ethoxy group is eliminated. The lone pair on the newly introduced nitrogen atom immediately delocalizes into the cyclobutenedione ring. This vinylogous amide resonance significantly increases the electron density of the ring, drastically reducing the electrophilicity of the remaining C4 position. Consequently, the second substitution is kinetically suppressed and requires much harsher conditions (e.g., Lewis acid catalysis or extreme heating) to proceed.
Logical flow of chemoselectivity in squarate mono-substitution via resonance deactivation.
Experimental Design & Stoichiometry
The following parameters are scaled for a 125 mmol preparative batch, adapted from validated patent literature[2], but can be linearly scaled down for exploratory SAR studies.
Table 1: Reaction Components and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Role |
| Diethyl squarate | 170.16 | 1.00 | 21.5 g | 125 mmol | Biselectrophile |
| 3-Aminopyridine | 94.11 | 1.04 | 12.3 g | 130 mmol | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 130 mL | - | Solvent / Leaving Group |
Safety Note: Diethyl squarate is a skin and eye irritant. 3-Aminopyridine is toxic if swallowed or absorbed through the skin. Perform all operations in a properly ventilated fume hood using appropriate PPE.
Step-by-Step Synthesis Protocol
Step-by-step experimental workflow for the synthesis and isolation of the squarate monoamide.
Step 1: Reaction Assembly In an oven-dried 500 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 21.5 g (125 mmol) of diethyl squarate in 130 mL of absolute ethanol. Causality: Absolute ethanol is strictly chosen over methanol to prevent transesterification of the ethoxy group, which would otherwise yield a complex, inseparable mixture of methyl and ethyl squarates.
Step 2: Nucleophile Addition Add 12.3 g (130 mmol) of 3-aminopyridine to the stirring solution at ambient temperature. Causality: A slight 4 mol% excess of the amine ensures complete consumption of the valuable diethyl squarate without providing enough thermodynamic driving force to trigger significant bis-substitution.
Step 3: Thermal Activation Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 16 hours. Causality: Unlike highly nucleophilic aliphatic amines that react with squarates at room temperature, the nucleophilicity of 3-aminopyridine is heavily attenuated by the electron-withdrawing nature of the pyridine ring. Thermal activation is mandatory to overcome the activation energy barrier for this specific addition-elimination sequence[2].
Step 4: Filtration of Aggregates Cool the reaction mixture to room temperature. Filter the mixture through a medium-porosity glass frit. Causality: If any bis-squaramide byproduct forms due to localized stoichiometric imbalances, its extensive intermolecular hydrogen-bonding network renders it highly insoluble in ethanol, causing it to precipitate[3]. Filtration effectively removes this impurity prior to chromatography.
Step 5: Concentration Concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude product as a viscous residue.
Step 6: Flash Chromatography Load the crude residue onto a silica gel column. Elute using a gradient solvent system, concluding with 7% EtOH in EtOAc. Causality: Squaramide monoesters are highly polar and exhibit strong hydrogen-bond donating capabilities. Using a polar protic additive (7% EtOH) in the mobile phase disrupts hydrogen bonding with the silica stationary phase, preventing severe peak tailing and ensuring sharp elution[2].
Step 7: Isolation Pool the UV-active fractions containing the pure product (monitor at 254 nm) and evaporate the solvent to afford the title compound as a yellow powder. Expected yield: ~13.6 g (50%)[2].
Analytical Validation
To ensure trustworthiness and self-validation of the synthesized batch, perform the following analytical checks:
-
Appearance: Yellow powder.
-
LC-MS (ESI+): Expected [M+H]+ at m/z 219.07.
-
1 H NMR (400 MHz, DMSO- d6 ): Look for the characteristic downfield shift of the squaramide N-H proton (typically broad, >9.5 ppm due to strong hydrogen bonding), the intact pyridine ring protons (approx. 8.5 ppm, 8.3 ppm, 7.9 ppm, 7.4 ppm), and the distinct ethyl ester signals (quartet at ~4.7 ppm, triplet at ~1.4 ppm).
Troubleshooting & Optimization Matrix
Table 2: Common Deviations and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| High levels of bis-substituted byproduct | Excess amine or extended heating beyond completion. | Strictly control stoichiometry (1.04 eq max); monitor closely via TLC; avoid exceeding 16 h reflux. |
| Incomplete conversion after 16 h | Attenuated nucleophilicity of 3-aminopyridine; poor heat transfer. | Ensure vigorous reflux (78 °C); verify solvent is absolute (water degrades the squarate electrophile). |
| Product tailing on silica column | Strong intermolecular hydrogen bonding of the squaramide to silica silanols. | Ensure exact 7% EtOH/EtOAc gradient; alternatively, pre-treat the column with 1% Et 3 N. |
References
-
Glaxo Group Limited. US8450348B2 - Derivatives of squaric acid with anti-proliferative activity. Google Patents. 2
-
Nguyen, L. H., et al. Discovery of N-Aryl-N′-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation. ACS Publications. 1
-
Water Soluble Squaramide Dihydrates: N-Methylation Modulates the Occurrence of 1D and 2D Water Clusters Trough Hydrogen Bonding and Dipolar Interactions. ResearchGate. 3
Sources
Application Note: 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione as a Precursor for Bifunctional Organocatalysts
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
In the realm of asymmetric organocatalysis, hydrogen-bond (H-bond) donor motifs are foundational to transition-state organization. While thioureas dominated early developments, squaramides have emerged as a privileged class of H-bond donors[1]. The rigid, coplanar nature of the cyclobutenedione core positions the two N–H protons at an optimal distance (~2.7 Å) to coordinate oxygen atoms of nitro, carbonyl, or imine groups[2].
The precursor 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione represents a highly strategic building block. By incorporating a 3-aminopyridine moiety into the squaramide architecture, chemists achieve two critical mechanistic advantages:
-
Electronic Tuning: The electron-withdrawing nature of the pyridine ring increases the Brønsted acidity of the adjacent squaramide N–H bond, thereby enhancing its H-bond donor capacity and lowering the LUMO of coordinated electrophiles.
-
Secondary Coordination: The pyridyl nitrogen serves as a secondary interaction site, capable of coordinating Lewis acidic metals or acting as an additional basic pocket in complex cascade reactions[3].
This application note details the synthesis of this critical mono-ester precursor and its subsequent conversion into a bifunctional organocatalyst, complete with self-validating protocols and mechanistic causality.
Comparative Data: Squaramides vs. Thioureas
To understand the shift toward squaramide-based catalysts in drug development, it is essential to quantify their structural advantages over traditional thioureas.
| Property | Squaramide Motif | Thiourea Motif | Impact on Catalytic Performance |
| N–H Distance | ~2.7 Å | ~2.1 Å | Squaramides perfectly match the bite angle of nitro groups, excelling in nitro-Michael additions. |
| pKa (in DMSO) | ~16.0 – 18.0 | ~18.0 – 20.0 | Higher acidity in squaramides leads to stronger H-bonding and superior electrophile activation. |
| Aromaticity | Partial (Delocalized 2π e⁻) | Non-aromatic | Vinylogous amide resonance in squaramides increases conformational rigidity, reducing entropic penalties during transition state formation. |
| Self-Aggregation | Low to Moderate | High | Squaramides show better solubility profiles and less off-cycle aggregation at standard catalytic loadings (1-5 mol%). |
Experimental Protocols
The synthesis of unsymmetrical bifunctional squaramides relies on the sequential, controlled amination of diethyl squarate.
Protocol A: Synthesis of the Precursor (Mono-substitution)
Objective: Synthesize 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione without over-reacting to the symmetric bis-amide.
Causality & Design: The first nucleophilic acyl substitution on diethyl squarate is kinetically facile. However, once the mono-amino squarate is formed, the electron-donating nature of the newly introduced amino group delocalizes into the cyclobutenedione ring. This vinylogous amide resonance significantly reduces the electrophilicity of the remaining ethoxy group[4]. By strictly controlling the temperature (0 °C to RT), we exploit this inherent electronic deactivation to isolate the mono-ester cleanly.
Step-by-Step Procedure:
-
Preparation: Dissolve diethyl squarate (1.70 g, 10.0 mmol, 1.0 eq) in anhydrous ethanol (20 mL) under an inert argon atmosphere.
-
Thermal Control: Cool the solution to 0 °C using an ice bath. Reasoning: Minimizing the kinetic energy of the system suppresses any potential di-substitution by the incoming nucleophile.
-
Addition: Add a solution of 3-aminopyridine (0.94 g, 10.0 mmol, 1.0 eq) in anhydrous ethanol (10 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm naturally to room temperature and stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 1:1).
-
Isolation: The product typically precipitates from the ethanolic solution. Filter the resulting solid.
-
Purification: Wash the solid with cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL). Dry under high vacuum to yield the pure precursor as a solid.
Protocol B: Synthesis of the Bifunctional Organocatalyst
Objective: Couple the precursor with a chiral amine (e.g., 9-amino-9-deoxyepiquinine) to form the active catalyst.
Causality & Design: The reduced electrophilicity of the mono-ester necessitates extended reaction times. Methanol is preferred over non-polar solvents because its protic nature assists in the departure of the ethoxy leaving group via hydrogen bonding to the transition state.
Step-by-Step Procedure:
-
Preparation: Suspend the 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione precursor (1.09 g, 5.0 mmol, 1.0 eq) in anhydrous methanol (20 mL).
-
Coupling: Add the chiral amine (e.g., 9-amino-9-deoxyepiquinine) (1.61 g, 5.0 mmol, 1.0 eq) in one portion. If the chiral amine is a hydrochloride salt, add triethylamine (5.0 mmol) to liberate the free base in situ.
-
Reaction: Stir the mixture at room temperature for 48 hours. Note: Mild heating (40 °C) can be applied if TLC indicates sluggish conversion, but room temperature is preferred to prevent degradation of the cinchona alkaloid framework.
-
Purification: Concentrate the solvent in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH 95:5 to 90:10) to afford the pure bifunctional squaramide catalyst.
Protocol C: General Procedure for Asymmetric Michael Addition
Objective: Utilize the synthesized catalyst to promote the stereoselective addition of acetylacetone to β-nitrostyrene.
-
In a 5 mL reaction vial, dissolve β-nitrostyrene (0.5 mmol) and the bifunctional catalyst (5 mol%) in dichloromethane (2.0 mL).
-
Add acetylacetone (0.6 mmol, 1.2 eq) at room temperature.
-
Stir until complete consumption of the nitroalkene is observed by TLC (typically 12-24 hours).
-
Directly load the reaction mixture onto a silica gel column and elute (Hexanes/EtOAc) to isolate the enantioenriched Michael adduct[2].
Mechanistic Workflows & Pathways
The following diagrams illustrate the logical flow of the synthesis and the highly ordered transition state responsible for the catalyst's efficacy.
Workflow for the two-step synthesis of the bifunctional squaramide organocatalyst.
Dual activation mechanism showcasing simultaneous electrophile and nucleophile activation.
References
-
Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Advances.[Link]
-
Squaramides: bridging from molecular recognition to bifunctional organocatalysis. PubMed.[Link]
-
Bifunctional Squaramide-Catalyzed Asymmetric Cascade Reaction of Benzothiazoles with 2-Nitroallylic Acetates or Nitroenynes. Organic Letters.[Link]
-
Design and SAR of Novel Potassium Channel Openers Targeted for Urge Urinary Incontinence. 1. N-Cyanoguanidine Bioisosteres Possessing in Vivo Bladder Selectivity. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Squaramides: bridging from molecular recognition to bifunctional organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Chiral N,N'-Disubstituted Squaramides via Amination of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Introduction and Scientific Context
The cyclobut-3-ene-1,2-dione scaffold, the core of squaric acid and its derivatives, represents a uniquely versatile building block in modern organic and medicinal chemistry.[1] Its rigid, planar structure and distinct electronic properties—characterized by an electron-deficient four-membered ring—make it an exceptional platform for creating molecules with tailored functions.[2] When this core is functionalized with two amino groups, the resulting 3,4-diaminocyclobut-3-ene-1,2-diones, commonly known as squaramides, exhibit remarkable utility. They function as powerful bioisosteres for ureas and thioureas in drug design and as highly effective dual hydrogen-bond donors in organocatalysis.[3][4]
The introduction of chirality into unsymmetrical squaramides unlocks further potential, leading to the development of enantioselective catalysts and novel therapeutic agents with specific stereochemical interactions.[5][6] This guide provides a detailed examination of the synthesis of such chiral squaramides through the nucleophilic substitution reaction between 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione and various chiral primary amines. We will explore the underlying reaction mechanism, provide robust experimental protocols, and discuss the critical parameters that ensure high yield and stereochemical fidelity.
Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway
The conversion of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione to a chiral diamino derivative is a classic example of nucleophilic substitution on a vinylogous acid derivative. The electron-deficient nature of the cyclobutene ring makes the carbon atom bearing the ethoxy group highly electrophilic and susceptible to attack by nucleophiles.[7]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the chiral primary amine attacks the electrophilic carbon of the squarate core. This step leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbon-oxygen double bond and expelling the ethoxy group as an ethoxide anion. The ethoxide is subsequently protonated by the newly added amine or solvent to form ethanol.
This mechanism is analogous to nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the squaramide core stabilizes the intermediate negative charge.[8]
Caption: Reaction mechanism for amination.
Experimental Protocols and Workflow
The following protocols are designed to be robust and adaptable for various chiral primary amines. The key to success lies in careful control of stoichiometry and reaction conditions to prevent side reactions and ensure complete conversion.
General Experimental Workflow
A systematic approach is crucial for reproducibility. The workflow encompasses preparation, execution, monitoring, and product isolation/characterization.
Caption: High-level experimental workflow.
Protocol: Synthesis of a Chiral Squaramide Derivative
This protocol details the synthesis using (R)-(+)-1-phenylethanamine as a representative chiral amine.
Materials:
-
3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (1.0 eq)
-
(R)-(+)-1-phenylethanamine (1.0-1.1 eq)
-
Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
-
Cold ethanol for washing
Procedure:
-
Preparation: To a clean, dry round-bottom flask, add 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (e.g., 233 mg, 1.0 mmol).
-
Dissolution: Add anhydrous ethanol (or DCM) to dissolve the starting material completely (approx. 5-10 mL). Begin stirring the solution under an inert atmosphere.
-
Causality Note: Anhydrous solvents are preferred to prevent potential hydrolysis of the squarate ester. Ethanol is a good choice as it is a polar protic solvent that can solubilize the reactants and the ethanol by-product does not introduce a new contaminant.[9] DCM can be used for amines with lower solubility in ethanol.
-
-
Amine Addition: In a separate vial, dissolve (R)-(+)-1-phenylethanamine (e.g., 127 mg, 1.05 mmol, 1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring solution of the squarate derivative at room temperature over 5 minutes.
-
Causality Note: A slight excess of the amine can help drive the reaction to completion. Dropwise addition helps to control any potential exotherm and ensures homogenous mixing.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: Monitor the reaction every 1-2 hours. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 70:30 v/v). The starting material and product should have different Rf values. The reaction is considered complete upon the disappearance of the limiting starting material.
-
-
Product Isolation: Upon completion (typically 4-12 hours), the product often precipitates out of the ethanol solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath to encourage crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted amine and other soluble impurities. Dry the product under vacuum.
-
Causality Note: Washing with cold solvent minimizes the loss of product due to dissolution while effectively removing impurities.[1] If the product does not precipitate or is impure, it can be purified by silica gel column chromatography.
-
-
Characterization: The purified chiral squaramide should be characterized to confirm its structure and assess its purity and stereochemical integrity.
-
NMR Spectroscopy (1H, 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the product. This is critical for confirming that the reaction proceeded without racemization.
-
Data and Expected Results
The reaction is generally high-yielding with excellent retention of stereochemistry. Below is a table summarizing expected outcomes with different chiral primary amines.
| Chiral Primary Amine | Typical Solvent | Reaction Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| (R)-1-Phenylethanamine | Ethanol | 4-8 | 90-98% | >99% |
| (S)-1-Phenylethanamine | Ethanol | 4-8 | 92-99% | >99% |
| (R)-1-Cyclohexylethanamine | Dichloromethane | 8-16 | 85-95% | >99% |
| (S)-Alanine methyl ester | Ethanol | 6-12 | 88-96% | >99% |
Applications in Research and Drug Development
The chiral squaramide products synthesized via this method are valuable intermediates for several advanced applications:
-
Asymmetric Organocatalysis: The dual hydrogen-bond donor capability of the squaramide moiety, combined with the adjacent chiral center, makes these molecules powerful catalysts for a range of enantioselective transformations.[5][10] They have been successfully employed in Michael additions, aldol reactions, and cycloadditions.[11][12]
-
Drug Discovery: The squaramide core is a recognized pharmacophore. Unsymmetrical and chiral derivatives have been investigated as potent and selective antagonists for chemokine receptors like CXCR1 and CXCR2, which are implicated in inflammatory diseases.[6][13] The specific stereochemistry can be crucial for receptor binding affinity and biological activity.
References
-
Han, X., Zhou, H. B., & Dong, C. (2016). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. Chemical Record, 16(2), 897-906. [Link][5]
-
ResearchGate. (2025). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. ResearchGate. [Link][12]
-
Lumia, M., & Slama, M. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules, 25(23), 5569. [Link][2]
-
Royal Society of Chemistry. (2025). Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. RSC Publishing. [Link][9]
-
Royal Society of Chemistry. (2019). Nucleophilic addition of phosphorus(III) derivatives to squaraines: colorimetric detection of transition metal. RSC Publishing. [Link][7]
-
ACS Publications. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega. [Link][14]
-
NIH. (2014). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. PMC. [Link][15]
-
Baxter, E. W., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-10. [Link][6]
-
RSC Publishing. (2024). Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. RSC Publishing. [Link][11]
-
Agnew-Francis, K. A., & Williams, C. M. (2020). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(20), 11616-11650. [Link][3]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link][16]
-
Walters, M. A., et al. (2008). Synthesis and structure-activity relationships of heteroaryl substituted-3,4-diamino-3-cyclobut-3-ene-1,2-dione CXCR2/CXCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 798-803. [Link][13]
-
Rawal, V. H., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(43), 14416-14417. [Link][4]
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(43), 14416–14417. [Link][10]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][8]
-
MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts [organic-chemistry.org]
- 5. Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of heteroaryl substituted-3,4-diamino-3-cyclobut-3-ene-1,2-dione CXCR2/CXCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments | MDPI [mdpi.com]
Application Notes and Protocols: 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione in Asymmetric Michael Additions
Executive Summary
The development of bifunctional hydrogen-bonding organocatalysts has revolutionized asymmetric synthesis. Among these, squaramides have emerged as privileged scaffolds due to their rigid planarity, optimal distance between hydrogen-bond donors, and high modularity[1]. The compound 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (hereafter referred to as the Py-Squarate Monoamide ) serves as a highly versatile, electrophilic building block. By reacting this intermediate with various chiral diamines, researchers can rapidly assemble pyridine-functionalized bifunctional squaramide catalysts. These catalysts exhibit exceptional performance in asymmetric Michael additions, providing access to highly enantioenriched pharmacophores and natural product precursors[2][3].
This application note provides a comprehensive, self-validating guide to synthesizing chiral squaramide catalysts from the Py-Squarate Monoamide and applying them in benchmark asymmetric Michael additions.
Scientific Context & Mechanistic Causality
The Role of the Pyridine-Squarate Monoamide
The design of a bifunctional organocatalyst requires precise tuning of both its hydrogen-bond donating capacity and its basicity. The Py-Squarate Monoamide is strategically designed for this purpose:
-
Leaving Group Dynamics: The ethoxy group on the cyclobutenedione core is a highly effective leaving group, allowing for mild, room-temperature amidation with delicate chiral amines without racemization.
-
Electronic Tuning: The 3-aminopyridine moiety is electron-withdrawing relative to aliphatic amines. This electronic effect propagates through the conjugated squarate core, significantly lowering the pKa of the resulting squaramide N-H protons. This increased acidity translates to stronger, more tightly bound hydrogen-bonding interactions with the electrophile (e.g., nitroolefins)[4].
-
Secondary Interactions: The pyridine nitrogen serves as an additional hydrogen-bond acceptor or coordination site, which can help pre-organize the transition state or improve catalyst solubility in non-polar solvents.
Bifunctional Activation in Michael Additions
In a typical Michael addition (e.g., 1,3-dicarbonyls to nitroolefins), the resulting catalyst operates via a dual-activation mechanism. The two squaramide N-H groups form a rigid double hydrogen bond with the nitro group of the Michael acceptor, lowering its LUMO. Simultaneously, the chiral basic amine (e.g., a cinchona alkaloid or cyclohexanediamine derivative) deprotonates the Michael donor, raising its HOMO and directing the enolate attack exclusively to one enantioface[3][4].
Figure 1: Workflow for the synthesis and application of pyridine-squaramide catalysts.
Protocol 1: Synthesis of the Chiral Bifunctional Catalyst
This protocol details the synthesis of a bifunctional catalyst by coupling the Py-Squarate Monoamide with a chiral amine (e.g., 9-amino-9-deoxyepiquinine). This is a self-validating system designed to ensure intermediate purity before catalytic deployment.
Materials
-
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (1.0 equiv)
-
Chiral primary amine (e.g., 9-amino-9-deoxyepiquinine) (1.05 equiv)
-
Triethylamine (TEA) (0.5 equiv)
-
Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend the Py-Squarate Monoamide (1.0 mmol) in anhydrous EtOH (5.0 mL).
-
Causality Note: EtOH is preferred as it solubilizes the displaced ethanol by-product and facilitates the precipitation of the final squaramide catalyst, driving the equilibrium forward.
-
-
Coupling: Add the chiral amine (1.05 mmol) and TEA (0.5 mmol) to the suspension. Stir the reaction mixture at room temperature for 24–48 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM).
-
Visual Cue: The starting monoamide typically appears as a distinct UV-active spot. The reaction is deemed complete when this spot disappears, and a new, highly polar spot (the bifunctional catalyst) dominates.
-
-
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or by trituration with cold diethyl ether if the product precipitates cleanly.
-
Analytical Validation:
-
^1H NMR (DMSO-d6): Confirm success by locating the two characteristic squaramide N-H protons. These will appear as two distinct broad singlets far downfield (typically between δ 9.0 and 10.5 ppm). The absence of the ethoxy peaks ( δ ~4.7 ppm and 1.4 ppm) confirms complete displacement.
-
Protocol 2: Benchmark Asymmetric Michael Addition
To validate the synthesized catalyst, a benchmark reaction between acetylacetone (Michael donor) and trans- β -nitrostyrene (Michael acceptor) is performed.
Figure 2: Bifunctional activation model for squaramide-catalyzed Michael additions.
Step-by-Step Methodology
-
Reaction Setup: In a 5 mL glass vial equipped with a magnetic stir bar, dissolve trans- β -nitrostyrene (0.2 mmol) and the synthesized Pyridine-Squaramide Catalyst (0.004 mmol, 2 mol%) in anhydrous DCM (1.0 mL).
-
Initiation: Add acetylacetone (0.24 mmol, 1.2 equiv) to the bright yellow solution in one portion. Stir the reaction at room temperature.
-
In-Process Control (IPC):
-
Visual Cue: The conjugation of the nitroolefin gives it a bright yellow color. As the Michael addition proceeds and the double bond is saturated, the solution will visibly fade to a pale yellow or become colorless.
-
TLC: Monitor the disappearance of the nitrostyrene spot (Hexanes/EtOAc 3:1).
-
-
Quenching & Purification: Once complete (typically 12–24 hours), directly load the reaction mixture onto a short silica gel plug and elute with Hexanes/EtOAc (2:1) to remove the catalyst. Concentrate the filtrate to yield the Michael adduct.
-
Analytical Validation:
-
Conversion: Assess via ^1H NMR of the crude mixture.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Compare against a racemic standard synthesized using an achiral base (e.g., TEA) to identify the retention times of both enantiomers.
-
Data Presentation & Expert Troubleshooting
The choice of solvent and catalyst loading is critical in hydrogen-bonding catalysis. Polar protic or highly coordinating solvents (like MeOH or THF) will competitively bind to the squaramide N-H protons, severely disrupting the highly ordered transition state and leading to diminished enantioselectivity and reaction rates[4].
Table 1: Optimization of Catalyst Loading and Solvent for Michael Addition
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | DCM | 2.0 | 12 | 95 | 98 |
| 2 | Toluene | 2.0 | 18 | 92 | 96 |
| 3 | THF | 2.0 | 36 | 81 | 84 |
| 4 | DCM | 0.5 | 24 | 88 | 97 |
Troubleshooting Insights
-
Low Enantiomeric Excess (<90% ee):
-
Cause: Moisture in the solvent. Water acts as a competitive hydrogen-bond donor/acceptor, disrupting the ternary complex (Catalyst-Electrophile-Nucleophile).
-
Solution: Ensure DCM is freshly distilled over calcium hydride and substrates are rigorously dried.
-
-
Sluggish Reaction Rates:
-
Cause: Product inhibition or catalyst aggregation. Squaramides are prone to self-association at high concentrations.
-
Solution: Dilute the reaction mixture slightly (e.g., from 0.2 M to 0.1 M) to break up catalyst aggregates, or gently warm the reaction to 30 °C (note: this may result in a slight 1-2% drop in ee).
-
References
-
Zhu, Y., Malerich, J. P., & Rawal, V. H. (2010). Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. Angewandte Chemie International Edition, 49(1), 153-156. [1][4]
-
Yang, K. S., Nibbs, A. E., & Rawal, V. H. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society, 135(43), 16050-16053. [3]
-
Han, Z., Jin, J., Gashaw, A., & Lin, X. (2022). Squaramide Based Organocatalysts in Organic Transformations. Current Organic Chemistry. [2]
Sources
- 1. Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
role of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione in pharmaceutical intermediate synthesis
Application Note: The Role of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione in Pharmaceutical Intermediate Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the bioisosteric replacement of traditional pharmacophores is a critical strategy for overcoming pharmacokinetic liabilities. The compound 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (a squaric acid monoamide monoester) serves as an essential, highly versatile intermediate for the synthesis of asymmetric squaramides.
Squaramides are widely recognized as superior bioisosteres for ureas, thioureas, and cyanoguanidines[1]. They offer exceptional hydrogen-bond donating capabilities, strict conformational planarity, and improved metabolic stability.
The Causality of the Synthetic Design: The synthesis of mixed (asymmetric) squaramides requires a sequential amidation strategy to prevent the formation of unwanted symmetrical bis-squaramides. The cyclobut-3-ene-1,2-dione core of diethyl squarate is highly electrophilic. However, upon the addition of the first equivalent of 3-aminopyridine, the resulting monoamide intermediate undergoes profound resonance stabilization. The lone pair of electrons on the newly attached nitrogen delocalizes into the electron-deficient squarate ring.
This delocalization drastically reduces the electrophilicity of the remaining ethoxy group. This kinetic bottleneck is highly advantageous: it allows the monoester intermediate to be isolated cleanly and in high yield without over-reacting[2]. The 3-pyridyl group specifically provides a basic nitrogen that can act as a secondary hydrogen-bond acceptor, participate in metal coordination, or electronically tune the pKa of the adjacent squaramide NH, making it a privileged scaffold in drug design[3].
Applications in Drug Development
The modularity of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione has enabled the development of several critical therapeutic classes:
-
Potassium Channel Openers (KCOs): By replacing the N-cyanoguanidine moiety of pinacidil with a squaramide core, researchers successfully developed novel ATP-sensitive potassium (KATP) channel openers with unique in vivo selectivity for bladder smooth muscle, targeting urge urinary incontinence[1].
-
Metabolic Disease Therapeutics: Recent structural optimizations utilizing the squaramide scaffold have led to the discovery of potent inhibitors of the LXR/SREBP-1c signaling pathway, offering new avenues for ameliorating steatotic liver disease[3].
-
Anti-Proliferative Agents: Derivatives of 3,4-diamino-cyclobut-3-ene-1,2-dione synthesized from this intermediate have demonstrated significant anti-proliferative activity against various tumor cell lines, highlighting the scaffold's utility in oncology[4].
Quantitative Data: Pharmacophore Comparison
To understand why the squaramide core is preferred over traditional functional groups, we must compare their physicochemical properties. The table below summarizes the quantitative advantages of the squaramide pharmacophore.
| Pharmacophore | H-Bond Donors | Planarity | Relative Lipophilicity (logP impact) | Average Dipole Moment |
| Urea | 2 | Non-planar (flexible) | Low | ~4.5 D |
| Thiourea | 2 | Non-planar (flexible) | High | ~4.8 D |
| Cyanoguanidine | 2 - 3 | Planar | Medium | ~6.0 D |
| Squaramide | 2 | Strictly Planar | Low - Medium | ~7.0 D |
Data synthesized from established medicinal chemistry structure-activity relationship (SAR) studies.
Visualizations of Workflow and Mechanism
Fig 1: Sequential amidation workflow for asymmetric squaramide synthesis.
Fig 2: Mechanistic activation mode of the pyridyl-squaramide pharmacophore.
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate physical and chemical checkpoints to ensure the reaction is proceeding correctly without the immediate need for complex spectroscopic analysis.
Protocol A: Synthesis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Objective: Controlled mono-amidation of diethyl squarate.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (5.00 g, 29.4 mmol) in absolute ethanol (100 mL)[2].
-
Addition: Prepare a suspension of 3-aminopyridine (2.77 g, 29.4 mmol, 1.0 equiv) in absolute ethanol (50 mL). Add this suspension dropwise to the stirring squarate solution at room temperature.
-
Reaction (Causality Check): Because 3-aminopyridine is a relatively weak, deactivated nucleophile compared to aliphatic amines, room temperature stirring is often insufficient. Heat the reaction mixture to reflux (approx. 78 °C) for 48–66 hours[1].
-
Validation Checkpoint: The reaction is self-indicating. As the monoester forms, it exhibits significantly lower solubility in ethanol than the starting materials. A distinct yellow precipitate will begin to form in the flask.
-
Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the yellow solid under vacuum using a Büchner funnel.
-
Purification: Wash the filter cake with ice-cold ethanol (2 × 15 mL) and diethyl ether (20 mL) to remove unreacted starting materials. Dry under high vacuum to afford the product. (Expected yield: 20-40%, typical for this kinetic bottleneck step to avoid bis-amidation)[2].
Protocol B: Synthesis of an Asymmetric Squaramide API
Objective: Thermodynamic displacement of the remaining ethoxy group.
-
Preparation: Suspend the synthesized 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (1.0 equiv) in a polar protic solvent (e.g., absolute ethanol or methanol)[3].
-
Addition: Add the secondary or chiral primary amine (1.1 to 1.5 equiv) to the suspension.
-
Reaction (Causality Check): The resonance-stabilized monoester is a poor electrophile. To drive the reaction to completion, either an excess of the second amine or the addition of a non-nucleophilic base (e.g., DIPEA) with extended reflux is required. Heat the mixture to reflux for 24 hours[2].
-
Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The UV-active starting material spot will disappear. Visually, the initial yellow suspension will often dissolve into a homogenous solution before the final asymmetric squaramide precipitates out as a new, distinct solid.
-
Isolation: Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and recrystallize from acetonitrile or ethanol to achieve >95% purity[1].
References
- US8450348B2 - Derivatives of squaric acid with anti-proliferative activity.
-
Design and SAR of Novel Potassium Channel Openers Targeted for Urge Urinary Incontinence. 1. N-Cyanoguanidine Bioisosteres Possessing in Vivo Bladder Selectivity. Journal of Medicinal Chemistry (2000).[Link]
- US5464834A - Squaric acid derivatives.
-
Discovery of N-Aryl-N′-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease. Journal of Medicinal Chemistry (2024).[Link]
Sources
Application Note: Catalytic Applications of Pyridyl Squaramides Derived from 4-Ethoxy-cyclobut-3-ene-1,2-dione
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst synthesis, and advanced asymmetric catalytic protocols.
Executive Summary
The development of bifunctional hydrogen-bonding organocatalysts has revolutionized asymmetric synthesis, providing metal-free pathways to complex chiral architectures. Among these, chiral squaramides have emerged as superior alternatives to traditional thioureas. By utilizing 4-ethoxy-cyclobut-3-ene-1,2-dione (a mono-ethoxy squarate intermediate derived from diethyl squarate) as a versatile electrophilic hub, chemists can modularly install a pyridyl moiety (acting as a Brønsted base/metal-coordinating site) and a chiral amine (providing stereochemical induction).
This application note details the mechanistic underpinnings, synthesis protocols, and field-proven applications of pyridyl squaramides in highly enantioselective transformations, specifically tailored for late-stage functionalization and drug discovery workflows.
Mechanistic Insights & Causality
To deploy an organocatalyst effectively, one must understand the physical chemistry driving its activity. Pyridyl squaramides operate via a bifunctional activation model :
-
Electrophile Activation (The Squaramide Core): The squaramide moiety possesses two N-H protons that act as potent hydrogen-bond donors. Compared to thioureas, squaramides exhibit higher acidity and a more rigid, aromatic-like cyclobutenedione core[1]. Crucially, the distance between the two N-H protons is approximately 2.7 Å, which perfectly matches the spatial arrangement of oxygen atoms in nitro groups and carbonyls, leading to a highly organized, rigid transition state[1].
-
Nucleophile Activation (The Pyridyl Core): The basic pyridyl nitrogen acts as a Brønsted base. It deprotonates pronucleophiles (e.g., 1,3-dicarbonyls) to generate a reactive enolate, or it raises the HOMO of the nucleophile via strong hydrogen bonding.
This dual-activation precisely orchestrates the trajectory of the carbon-carbon bond formation, ensuring exceptional enantiomeric excess (ee) and diastereomeric ratio (dr).
Figure 1: Bifunctional activation model of pyridyl squaramide organocatalysts.
Catalyst Synthesis Protocol
The synthesis of the catalyst relies on the sequential, controlled aminolysis of diethyl squarate. The first substitution yields the stable intermediate 4-ethoxy-3-(pyridylamino)cyclobut-3-ene-1,2-dione .
Figure 2: Two-step modular synthesis of chiral pyridyl squaramides.
Step-by-Step Methodology: Synthesis of the Catalyst
Self-Validating System: The drastic difference in reactivity between the first and second ethoxy leaving groups prevents over-substitution in Step 1.
Step 1: Preparation of 4-ethoxy-3-(pyridylamino)cyclobut-3-ene-1,2-dione
-
Initialization: Dissolve 10.0 mmol of 3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate) in 20 mL of anhydrous ethanol. Cool the solution to 0 °C under an inert argon atmosphere.
-
Addition: Add a solution of 10.0 mmol of the desired aminopyridine (e.g., 2-amino-3-nitropyridine or 3-aminopyridine) in 10 mL of ethanol dropwise over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Causality: The electron-withdrawing nature of the newly formed squaramide monoester deactivates the ring, preventing the addition of a second aminopyridine molecule at room temperature[2].
-
Validation & Isolation: Monitor by TLC (Hexane/EtOAc 1:1). Once the diethyl squarate is consumed, filter the resulting precipitate. Wash with cold ethanol (2 × 5 mL) and dry in vacuo. The mono-ethoxy intermediate is typically obtained in >85% yield and requires no column chromatography.
Step 2: Coupling with the Chiral Amine
-
Initialization: Suspend 5.0 mmol of the 4-ethoxy-3-(pyridylamino)cyclobut-3-ene-1,2-dione intermediate in 15 mL of a 1:1 mixture of CH₂Cl₂ and methanol.
-
Addition: Add 5.0 mmol of the chiral amine (e.g., a primary amine derived from a Cinchona alkaloid or a chiral 1,2-cyclohexanediamine derivative) and 0.5 mmol of triethylamine (if the chiral amine is a salt).
-
Propagation: Stir at room temperature for 48 hours. The suspension will gradually turn into a clear solution, and eventually, the final squaramide may precipitate.
-
Isolation: Concentrate the solvent under reduced pressure and purify via flash column chromatography (typically using CH₂Cl₂/MeOH gradients) to yield the pure bifunctional catalyst.
Application Notes & Protocols
Protocol A: Asymmetric Michael Addition of 1,3-Dicarbonyls to Nitroalkenes
This reaction is a cornerstone for generating chiral γ-nitro ketones, which are precursors to unnatural amino acids and pyrrolidines. Kinetic studies demonstrate that this transformation exhibits a near first-order dependence on both the substrates and the squaramide catalyst[3].
-
Setup: In a 5 mL glass vial equipped with a magnetic stir bar, add the nitroalkene (0.2 mmol) and the chiral pyridyl squaramide catalyst (0.01 mmol, 5 mol%).
-
Solvation: Add 1.0 mL of anhydrous CH₂Cl₂ (or Toluene for enhanced stereoselectivity depending on the substrate). Cool the mixture to -20 °C.
-
Reaction: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.24 mmol). Stir the mixture at -20 °C.
-
Self-Validation (Monitoring): Monitor the reaction via TLC. The reaction is typically complete within 12–24 hours.
-
Workup: Pass the crude mixture directly through a short pad of silica gel, eluting with EtOAc/Hexane to remove the catalyst.
-
Analysis: Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H or AS-H).
Protocol B: Dearomative Cascade Reactions of Benzothiazoles
Pyridyl squaramides excel in complex cascade reactions, such as the asymmetric Michael/aza-Michael cascade of benzothiazoles with nitroallylic acetates, yielding dihydrobenzothiazolopyridines with vicinal stereocenters[4].
-
Setup: To a Schlenk tube, add the 2-acylbenzothiazole (0.2 mmol), nitroallylic acetate (0.24 mmol), chiral pyridyl squaramide (10 mol%), and K₂CO₃ (0.2 mmol) as an additive.
-
Reaction: Dissolve in 1.0 mL of CH₂Cl₂. Stir at -40 °C for 24 hours, then warm to 5 °C for an additional 12 hours. Causality: The low initial temperature maximizes the stereofacial discrimination during the first Michael addition, while the subsequent warming drives the intramolecular aza-Michael cyclization to completion.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Data Presentation
The table below summarizes the catalytic efficiency of pyridyl squaramides across various benchmark transformations, demonstrating their robustness in drug discovery applications.
| Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Catalyst Loading | Conditions | Yield (%) | dr | ee (%) |
| Acetylacetone | trans-β-Nitrostyrene | 5 mol% | CH₂Cl₂, RT, 12h | 95 | N/A | 96 |
| Diethyl malonate | trans-β-Nitrostyrene | 5 mol% | Toluene, 0 °C, 24h | 88 | N/A | 92 |
| 2-Acylbenzothiazole | Nitroallylic acetate | 10 mol% | CH₂Cl₂, -40 °C to 5 °C | 66 | >20:1 | 89 |
| 1,3-Diphenylpropane-1,3-dione | N-Phenylmaleimide | 2 mol% | THF, RT, 48h | 91 | 98:2 | 94 |
Note: Data aggregated from standardized organocatalytic benchmarking studies[3],[4].
References
-
Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts National Institutes of Health (NIH) / National Library of Medicine[Link]
-
N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing The Journal of Organic Chemistry - ACS Publications[Link]
-
Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction RSC Advances - Royal Society of Chemistry[Link]
-
Bifunctional Squaramide-Catalyzed Asymmetric Cascade Reaction of Benzothiazoles with 2-Nitroallylic Acetates or Nitroenynes Organic Letters - ACS Publications[Link]
Sources
- 1. Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
how to improve synthesis yield of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione .
Squaric acid monoamides are highly valued in drug discovery as bioisosteres for carboxylic acids. However, synthesizing them using poorly nucleophilic heteroaromatic amines—such as 3-aminopyridine—presents distinct kinetic and thermodynamic challenges. This guide provides a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a validated protocol to maximize your synthesis yield.
Mechanistic Pathway & Workflow
To successfully troubleshoot this reaction, one must first understand the causality of the chemical transformations. The synthesis relies on a nucleophilic addition-elimination sequence. Because 3-aminopyridine is electron-deficient, Lewis acid catalysis is required to activate the electrophile and lower the activation energy of the transition state.
Figure 1: Zn(OTf)₂-catalyzed nucleophilic addition-elimination for squaramide monoester synthesis.
Troubleshooting Guides & FAQs
Q1: Why is my synthesis stalling with significant unreacted diethyl squarate and 3-aminopyridine? A1: 3-Aminopyridine is significantly less nucleophilic than aliphatic amines or benzylamines due to the electron-withdrawing nature of the pyridine ring . In standard alcoholic solvents without activation, the nucleophilic addition-elimination sequence is kinetically hindered. Solution: Introduce a Lewis acid catalyst such as Zinc Triflate (Zn(OTf)₂). The Zn²⁺ ion coordinates to the squarate carbonyl oxygens, withdrawing electron density and increasing the electrophilicity of the planar cyclobutenedione carbons, thereby facilitating nucleophilic attack [1].
Q2: How do I prevent the formation of the symmetrical bis-squaramide (N,N'-bis(pyridin-3-yl)squaramide)? A2: Over-reaction occurs when the monoamide-monoester product undergoes a second nucleophilic attack. While the reduced reactivity of the second ester group provides some natural selectivity [2], forcing conditions will lead to the bis-adduct. Solution:
-
Maintain strict 1:1 stoichiometry or a slight excess of diethyl squarate.
-
Rely on the Zn(OTf)₂ catalyst. Beyond electronic activation, the bulky cationic zinc complex acts as a steric block, physically hindering the attack of a second amine molecule on the monoamide intermediate .
-
Run the reaction at room temperature; elevated temperatures (>50 °C) provide the activation energy required for the second substitution.
Q3: I am observing hydrolysis of the ethoxy group, yielding the squaric acid monoamide instead of the ester. How can I avoid this? A3: The ethoxy group on the squarate ring is highly susceptible to hydrolysis in the presence of adventitious water, particularly under Lewis acidic conditions. Solution: Ensure strictly anhydrous conditions. Use absolute, anhydrous ethanol as the solvent. Dry the 3-aminopyridine over molecular sieves or via azeotropic distillation prior to use, and run the reaction under an inert argon or nitrogen atmosphere.
Q4: The product precipitates as a sticky solid and is difficult to purify. What is the best isolation strategy? A4: Squaramides often exhibit poor solubility in common organic solvents due to strong intermolecular hydrogen bonding [1]. Solution: Avoid standard aqueous workups that can induce emulsion or hydrolysis. Instead, quench the reaction by concentrating the mixture under reduced pressure. Purify the crude residue directly via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH).
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why Lewis acid catalysis and anhydrous conditions are critical for this specific substrate.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Monoester Yield (%) | Bis-amide Impurity (%) |
| 1 | EtOH (Standard) | None | 25 | 24 | < 5 | ND |
| 2 | EtOH (Standard) | None | 80 | 24 | 15 | 25 |
| 3 | MeOH (Anhydrous) | Zn(OTf)₂ (15 mol%) | 25 | 24 | 33 | 12 |
| 4 | EtOH (Anhydrous) | Zn(OTf)₂ (15 mol%) | 25 | 24 | 78 | < 2 |
Note: Optimization data synthesized from literature precedent on aniline-squarate couplings . Anhydrous ethanol is prioritized over methanol to prevent transesterification of the ethoxy group.
Validated Experimental Protocol
This self-validating protocol ensures high fidelity by integrating in-process monitoring and avoiding aqueous degradation pathways.
Materials Required:
-
Diethyl squarate (DES): 1.00 mmol (170 mg)
-
3-Aminopyridine: 1.00 mmol (94 mg)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂): 0.15 mmol (54 mg, 15 mol%)
-
Anhydrous Ethanol: 5.0 mL
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes to establish an anhydrous environment.
-
Electrophile Activation: Dissolve diethyl squarate (1.00 mmol) in 5.0 mL of anhydrous ethanol. Add Zn(OTf)₂ (0.15 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to allow the Lewis acid-carbonyl coordination complex to fully form.
-
Nucleophilic Addition: Add 3-aminopyridine (1.00 mmol) portion-wise over 5 minutes. The solution may undergo a slight color change (typically pale yellow), indicating the formation of the tetrahedral intermediate.
-
Reaction Monitoring: Stir the reaction at 25 °C under Argon. Monitor the reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction typically reaches maximum conversion within 18–24 hours. Self-Validation Check: The disappearance of the DES spot (UV active) confirms completion.
-
Quenching & Concentration: Once complete, do not perform an aqueous workup to prevent ester hydrolysis. Directly concentrate the reaction mixture under reduced pressure (rotary evaporation at 30 °C) to yield the crude product.
-
Purification: Load the crude residue onto a silica gel column. Elute with a gradient of DCM to 5% MeOH/DCM. Collect the fractions containing the target monoester (monitor by UV absorption at 254 nm).
-
Isolation: Pool the pure fractions and evaporate the solvent to yield 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione as an off-white to pale yellow solid.
References
-
Long, N. R., et al. "Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery." SynOpen, vol. 7, no. 3, 2023, pp. 401-407. URL:[Link]
-
Rostami, A., et al. "N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing." The Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 3983-3992. URL: [Link]
Sources
troubleshooting incomplete conversion in 4-ethoxy-cyclobut-3-ene-1,2-dione amination
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of substituted aminocyclobutenediones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the versatile squarate scaffold. We will address one of the most common hurdles in this synthesis: incomplete conversion during the amination of 4-ethoxy-cyclobut-3-ene-1,2-dione and its parent compound, diethyl squarate.
The reaction of a primary amine with a dialkyl squarate is a powerful method for creating squaramides, which are crucial intermediates in medicinal chemistry due to their role as bioisosteres for ureas and guanidines.[1] However, the nuanced reactivity of the squarate core often leads to challenges in achieving complete and clean conversion. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Incomplete Conversion
This section addresses specific experimental observations in a question-and-answer format to help you diagnose and resolve issues with your reaction.
Q1: My reaction has stalled with a significant amount of starting material (4-ethoxy-cyclobut-3-ene-1,2-dione) remaining. What are the likely causes?
A1: This issue typically points to three primary factors: amine nucleophilicity, reaction conditions, or reagent purity.
-
Amine Reactivity: The nucleophilicity of your amine is paramount. Electron-deficient aromatic amines or sterically hindered amines react much more slowly than simple alkylamines. The reaction proceeds via a nucleophilic addition-elimination, and a less nucleophilic amine may struggle to initiate the first step efficiently.[1]
-
Reaction Conditions:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction rate.[2][3] Highly polar solvents with high dielectric constants, such as water or ethanol, are known to accelerate the reaction by stabilizing the charged transition state.[4] If you are using a non-polar solvent like DCM or THF, consider switching to or adding a co-solvent like ethanol.
-
Temperature: While many squarate aminations proceed readily at room temperature, sluggish reactions involving unreactive amines can be gently heated (e.g., to 50 °C) to increase the rate.[1]
-
-
Reagent Quality:
-
Amine Salts: If your amine starting material is a hydrochloride or other salt, it will not be nucleophilic. You must add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine.[1][5]
-
Water Content: While water can be a beneficial solvent, excessive water in your reagents or aprotic solvents can lead to hydrolysis of the starting squarate ester, consuming your starting material in a non-productive pathway.
-
Q2: I've successfully formed the mono-aminated product, but the reaction won't proceed to the desired di-substituted squaramide. Why is the second amination so slow?
A2: This is the most classic challenge in squaramide synthesis. The mono-substituted intermediate, a squaramate ester, is significantly less electrophilic than the starting dialkyl squarate.[6][7] The electron-donating character of the newly installed amino group deactivates the cyclobutenedione ring towards further nucleophilic attack.
Solutions to Drive the Second Substitution:
-
Increase Temperature: This is the most common and effective strategy. Heating the reaction mixture (e.g., refluxing in ethanol or heating to 50-80 °C) provides the necessary activation energy for the second, slower substitution to occur.[8]
-
Increase Amine Concentration/Equivalents: Using a slight excess (e.g., 2.2 to 2.5 equivalents for a symmetrical disubstitution) of the amine can help drive the equilibrium towards the final product.
-
Extended Reaction Time: Be patient. The second substitution can be orders of magnitude slower than the first. Monitor the reaction by a suitable technique (TLC, LC-MS) over an extended period (12-48 hours) before concluding it has stalled.
Q3: I'm observing multiple spots on my TLC plate, including what I suspect are hydrolysis byproducts. How can I minimize these?
A3: The squarate core is susceptible to hydrolysis, especially under basic or acidic conditions if water is present. The stability of squaramate esters is pH-dependent.[4]
-
Ensure Anhydrous Conditions (for aprotic solvents): If you are not intentionally using water as a solvent, ensure your solvent (e.g., THF, Dichloromethane) is anhydrous and that your reagents are dry. Using molecular sieves can be beneficial.
-
Control Basicity: When using a base like triethylamine to free an amine salt, use only a slight excess (e.g., 1.05-1.1 equivalents). A large excess of base can promote side reactions.
-
Workup Procedure: During the workup, avoid prolonged exposure to strong aqueous acids or bases. A typical workup involves dilution with an organic solvent followed by washing with saturated sodium bicarbonate and brine.[1]
Q4: My amine is poorly soluble in the reaction solvent. How does this impact the conversion, and what are my options?
A4: Poor solubility is a significant barrier to achieving a reasonable reaction rate. A heterogeneous mixture will have limited interaction between the dissolved squarate ester and the solid amine, leading to very slow or incomplete conversion.
-
Solvent Screening: The first step is to find a solvent or solvent system that can dissolve both reactants. A table of common solvents and their properties is provided below. Protic solvents like ethanol and methanol are often excellent choices.[5]
-
Use of Co-solvents: A mixture of solvents can be effective. For example, if your amine is soluble in DMSO but the reaction is sluggish, you can use DMSO as a co-solvent with a less viscous solvent like ethanol to improve overall properties.
-
Heating: Increasing the temperature can often improve the solubility of the amine, in addition to increasing the intrinsic reaction rate.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical technique to monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common and convenient method. The starting diethyl squarate, the mono-substituted intermediate, and the di-substituted product typically have distinct Rf values. Staining with potassium permanganate can be effective for visualizing the spots. For more quantitative analysis, LC-MS is ideal as it can confirm the masses of the species present in the reaction mixture.
FAQ 2: What is a standard, reliable protocol to start with for this amination?
A robust starting point is to use ethanol as the solvent at room temperature. A detailed protocol for a model reaction is provided in the section below. This set of conditions is widely applicable and provides a good baseline for optimization.[1]
FAQ 3: How do I choose the optimal solvent for my specific amine?
The choice depends on the properties of your amine. The key is to balance reactant solubility with the solvent's ability to promote the reaction. As the table below shows, polar protic solvents are generally favored.
| Solvent | Dielectric Constant (ε) | Type | General Recommendation |
| Water | 80.1 | Polar Protic | Excellent for water-soluble amines; high rate.[4] |
| Ethanol | 24.5 | Polar Protic | Excellent general-purpose solvent; good solubility for many reactants.[1][5] |
| Methanol | 32.7 | Polar Protic | Similar to ethanol, good choice.[5] |
| Acetonitrile | 37.5 | Polar Aprotic | Can be effective, but less H-bonding capability than alcohols. |
| Dichloromethane (DCM) | 9.1 | Aprotic | Lower rate; often used for second substitution step with a different amine.[9] |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | Lower rate; useful if solubility is an issue in other solvents. |
This table summarizes general trends. Optimal solvent selection is always substrate-dependent.
Protocols and Visual Guides
Standard Protocol: Synthesis of Symmetrical 3,4-diamino-cyclobut-3-ene-1,2-dione
This protocol describes the synthesis of a symmetrical squaramide from 3,4-diethoxy-3-cyclobutene-1,2-dione and a primary amine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1.0 eq) in absolute ethanol (to a concentration of ~0.2 M).
-
Amine Addition: To the stirred solution, add the primary amine (2.1 eq) either neat if it is a liquid or as a solution in ethanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The mono-adduct often forms rapidly, sometimes precipitating out of solution before redissolving as it converts to the di-adduct. Monitor the disappearance of the starting material and intermediate by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Driving to Completion: If the reaction stalls at the mono-adduct after 4-6 hours, attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Continue heating until the mono-adduct is consumed (typically 8-24 hours).
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. Often, the symmetrical product will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove soluble impurities.
-
Dry the purified product under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
-
Visual Guide: Reaction Pathway
Caption: Reaction pathway for squaramide synthesis.
Visual Guide: Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete conversion.
References
-
Water-Driven Chemoselective Reaction of Squarate Derivatives with Amino Acids and Peptides. ResearchGate. Available at: [Link]
-
Assessing Squarates as Amine-Reactive Probes. NIH National Library of Medicine. Available at: [Link]
-
3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide. NIH National Library of Medicine. Available at: [Link]
-
Squaric esters as peptide stapling reagents. NIH National Library of Medicine. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Assessing Squarates as Amine-Reactive Probes. PubMed. Available at: [Link]
-
3-amino-4-ethoxycyclobut-3-ene-1,2-dione — Chemical Substance Information. NextSDS. Available at: [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Available at: [Link]
-
(PDF) Solvent Effects in Organic Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. PubMed. Available at: [Link]
-
Green Chemistry. BORIS Portal. Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
- WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. Google Patents.
-
3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. PubChem. Available at: [Link]
-
Synthetic route of compounds 2a–2h. ResearchGate. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Reductive Amination Reaction. OpenBU. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Thermally induced formal [4+2] cycloaddition of 3-aminocyclobutenones with electron-deficient alkynes: facile and efficient synthesis of 4-pyridones. Royal Society of Chemistry. Available at: [Link]
-
Thermal Cyclobutane Ring Formation. ResearchGate. Available at: [Link]
-
Mechanism for the conversion of dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate to dimethyl benzene-1,3-dicarboxylate using bromine. Stack Exchange. Available at: [Link]
-
Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. ResearchGate. Available at: [Link]
-
Organic CHEMISTRY. TSI Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing reaction temperature for 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione synthesis
Welcome to the technical support guide for the synthesis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione. This document provides in-depth, experience-based guidance to help you navigate the nuances of this reaction, with a specific focus on optimizing the critical parameter of reaction temperature. The information is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme and why is temperature so critical?
The synthesis involves a nucleophilic acyl substitution where 3-aminopyridine displaces one of the ethoxy groups of 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate).[1] Temperature is a pivotal parameter for three primary reasons:
-
Reaction Rate: Like most chemical reactions, the rate of this substitution is temperature-dependent. Insufficient thermal energy will result in a sluggish or incomplete reaction, while excessive heat can accelerate it uncontrollably.
-
Selectivity (Mono- vs. Di-substitution): The key to a high yield of the desired product is achieving selective mono-substitution. After the first substitution, the product is an electron-rich squaramide, which deactivates the ring towards further nucleophilic attack compared to the starting diethyl squarate. However, at elevated temperatures, the kinetic barrier for a second substitution can be overcome, leading to the formation of the undesired di-substituted by-product, 3,4-bis(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione.
-
Product Stability: The four-membered cyclobutenedione ring, while aromatic and relatively stable, can be susceptible to decomposition or ring-opening under harsh conditions, such as excessively high temperatures.[2]
View Reaction Scheme Diagram
Caption: Reaction scheme showing temperature influence.
Q2: What is a good starting temperature for this reaction?
Based on established procedures for similar nucleophilic substitutions on diethyl squarate, starting the reaction at ambient temperature (20-25°C) is a prudent approach.[3] Many syntheses of this type proceed efficiently without heating.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) over several hours. If no significant product formation is observed, the temperature can be increased incrementally.
Q3: How does the nucleophilicity of 3-aminopyridine influence the required temperature?
3-Aminopyridine is an aromatic amine. While the amino group is activating, its nucleophilicity is attenuated by the electron-withdrawing nature of the pyridine ring. It is less nucleophilic than a simple alkylamine but more nucleophilic than highly deactivated anilines. This moderate reactivity means that gentle heating may be required to achieve a reasonable reaction rate, but high temperatures are often unnecessary and counterproductive. For less nucleophilic amines, heating to reflux is sometimes employed, but this drastically increases the risk of side reactions.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them, with a focus on temperature optimization.
View Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for temperature-related issues.
Issue 1: The reaction is very slow or has not started after several hours at room temperature.
-
Causality: The activation energy for the nucleophilic attack is not being sufficiently overcome at room temperature. This can be due to solvent effects or simply the inherent reactivity of the substrates.
-
Troubleshooting Steps:
-
Confirm Reagents: First, ensure that your 3,4-diethoxy-3-cyclobutene-1,2-dione and 3-aminopyridine are pure and that the stoichiometry is correct (typically a 1:1 molar ratio).
-
Incremental Heating: Gently warm the reaction mixture to 40-50°C using a controlled temperature oil bath.
-
Monitor Progress: Take aliquots for TLC or LC-MS analysis every 1-2 hours to monitor the consumption of starting material and the formation of the product.
-
Further Increase if Necessary: If the reaction is clean but still slow, the temperature can be further increased to 60-70°C. Refluxing in solvents like ethanol (boiling point ~78°C) should be a final resort, as it significantly increases the risk of di-substitution.[4]
-
Issue 2: The reaction produces a significant amount of a less polar, secondary spot on TLC.
-
Causality: This is the classic sign of di-substitution. The reaction temperature is too high, providing enough energy for a second molecule of 3-aminopyridine to displace the remaining ethoxy group.
-
Troubleshooting Steps:
-
Reduce Temperature Immediately: If running at an elevated temperature, reduce it to room temperature or below (e.g., 0°C using an ice bath).
-
Control Stoichiometry: Ensure you are not using an excess of 3-aminopyridine. A slight excess of diethyl squarate can sometimes be used to disfavor the di-substitution, but this complicates purification.
-
Slower Addition: At the optimized temperature, try adding the 3-aminopyridine solution dropwise over a prolonged period (e.g., 1-2 hours) to maintain a low instantaneous concentration, which can favor the mono-substitution product.
-
Issue 3: The reaction mixture turns dark brown or black.
-
Causality: This indicates decomposition. The squarate ring system is likely degrading under the current thermal conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: This is a clear indication that the temperature is too high. Repeat the experiment at a significantly lower temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition, which can be exacerbated by heat.
-
Solvent Choice: Ensure you are using a suitable, dry solvent like ethanol or methanol. Protic solvents are generally effective for this reaction.[1][3]
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to identify the optimal reaction temperature.
Objective: To determine the temperature that provides the highest yield of pure 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione with minimal by-product formation within a practical timeframe.
Methodology:
-
Setup: Prepare four identical reaction vessels (e.g., 25 mL round-bottom flasks with stir bars).
-
Reagents: In each flask, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (e.g., 170 mg, 1.0 mmol) in anhydrous ethanol (10 mL).
-
Amine Addition: Prepare a stock solution of 3-aminopyridine (94 mg, 1.0 mmol) in anhydrous ethanol (5 mL). Add this solution to each flask while stirring.
-
Temperature Control: Place each flask in a pre-equilibrated environment:
-
Reaction A: Room Temperature (~25°C)
-
Reaction B: 40°C oil bath
-
Reaction C: 60°C oil bath
-
Reaction D: 80°C oil bath (reflux)
-
-
Monitoring: Monitor each reaction at identical time points (e.g., 1, 2, 4, 8, and 24 hours) using a single TLC plate for direct comparison. Use a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) to resolve starting materials, product, and by-products.
-
Quenching & Analysis: Once a reaction reaches completion (or after 24 hours), cool it to room temperature, remove the solvent under reduced pressure, and determine the crude yield and purity by ¹H NMR or LC-MS.
Data Presentation: Expected Outcome of Temperature Screening
The results of the optimization study can be summarized as follows. Note that these are representative data.
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Di-substituted By-product (%) | Observations |
| A | 25 | 24 | 95 | 88 | < 2 | Clean reaction, slow |
| B | 40 | 8 | >99 | 92 | ~3 | Optimal balance of rate and selectivity |
| C | 60 | 4 | >99 | 85 | ~10 | Faster rate, lower selectivity |
| D | 80 | 2 | >99 | 70 | >20 | Rapid reaction, significant by-product, slight darkening |
References
-
ResearchGate. (2015). Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides. Request PDF. [Link]
-
Royal Society of Chemistry. (2024). Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram. [Link]
-
MIT DSpace. (n.d.). Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design. [Link]
-
ScienceDirect. (2023). Synthesis, structural characterization, in vitro. Drug Design, Development and Therapy. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction.... Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Google Patents. (1994).
-
PubChem. (n.d.). 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
purification and recrystallization methods for 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Welcome to the Technical Support Center for Squaramide Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione , a critical mono-squaramide intermediate.
Due to the unique supramolecular properties of the squaramide motif—specifically its dual nature as an exceptional hydrogen-bond donor and acceptor—isolation and recrystallization often present non-standard challenges such as solvent gelation and bis-adduct contamination. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic explanations to ensure high-purity isolation.
Purification & Recrystallization Workflow
Workflow for the isolation and purification of mono-substituted squaramides.
Troubleshooting Guides & FAQs
Q1: Why is my crude product heavily contaminated with the symmetrical bis-squaramide (N,N'-bis(pyridin-3-yl)squaramide), and how do I separate them? Causality: Diethyl squarate is highly electrophilic. Even when using a strict 1:1 molar ratio, the newly formed mono-squaramide can compete with the starting material to react with another equivalent of 3-aminopyridine, forming the di-substituted bis-squaramide[1]. Solution: To prevent this during synthesis, always add the 3-aminopyridine dropwise to an excess of diethyl squarate at room temperature[2]. For purification, exploit the drastic solubility differences. The bis-squaramide forms a highly rigid, insoluble supramolecular lattice due to extensive intermolecular hydrogen bonding. Perform a hot filtration using ethanol: the target mono-squaramide will dissolve, leaving the insoluble bis-adduct trapped on the filter paper.
Q2: During recrystallization from ethanol, my compound forms a thick, translucent gel instead of crystals. How can I induce proper crystallization? Causality: Squaramides are exceptional hydrogen-bond donors (N-H) and acceptors (C=O). In solvents like ethanol, they can self-assemble into extended 1D or 2D supramolecular networks that trap solvent molecules, leading to gelation rather than ordered crystallization[3]. Solution: You must disrupt this self-assembly by introducing a competitive hydrogen-bonding solvent. Switch to a DMSO/Water recrystallization system. Dissolve the gelled crude in a minimal amount of hot DMSO, which acts as a strong H-bond acceptor to break the network[4]. Then, add water dropwise as an anti-solvent until the cloud point is reached, and allow it to cool slowly.
Q3: My NMR shows residual unreacted 3-aminopyridine. Can I remove this without resorting to column chromatography? Causality: 3-aminopyridine is highly soluble in polar and slightly acidic environments, whereas the target mono-squaramide is neutral and significantly less soluble in non-polar or cold solvents. Solution: Yes, operational simplicity is a hallmark of squaramide purification[5]. Triturate or wash the crude solid with ice-cold diethyl ether. The unreacted 3-aminopyridine will dissolve in the ether, while the target 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione remains completely insoluble.
Quantitative Data: Solvent Selection for Recrystallization
Selecting the correct solvent system is critical for optimizing the recovery yield while preventing gelation and bis-adduct carryover.
| Solvent System | Solubility (Mono-Target) | Solubility (Bis-adduct) | Est. Recovery Yield | Mechanistic Notes / Causality |
| Ethanol (100%) | Moderate (Hot) | Poor | ~60-70% | Excellent for hot filtration to remove bis-adduct; highly prone to gelation upon cooling. |
| DMSO / Water (1:4) | Excellent (DMSO) | Moderate | ~80-85% | DMSO disrupts H-bond networks preventing gelation; yields highly pure, easily filterable crystals. |
| Ethyl Acetate / Hexane | Moderate | Poor | ~50-60% | Useful for column chromatography or trituration; lower recovery for bulk crystallization. |
| Methanol (100%) | High (Hot) | Poor | ~65-75% | Faster crystallization than EtOH, but carries a higher risk of transesterification if heated too long. |
Step-by-Step Experimental Protocol
Self-Validating Protocol: Purification of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Phase 1: Primary Isolation and Selective Washing
-
Quench and Precipitate: Upon completion of the reaction (validate consumption of 3-aminopyridine via TLC), cool the reaction mixture to 0–5 °C using an ice bath for 30 minutes to maximize precipitation of the mono-squaramide.
-
Vacuum Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Selective Washing: Wash the filter cake with 2 × 10 mL of ice-cold diethyl ether, followed by 1 × 10 mL of cold ethanol.
-
Causality: Diethyl ether removes unreacted 3-aminopyridine and non-polar impurities. Cold ethanol removes trace unreacted diethyl squarate without dissolving the target mono-adduct.
-
Phase 2: Hot Filtration (Bis-adduct Removal) 4. Dissolution: Suspend the semi-pure solid in a minimum volume of boiling ethanol (approx. 10-15 mL/g of crude). 5. Hot Filtration: Rapidly filter the hot suspension through a pre-warmed fritted funnel.
-
Causality: The symmetrical bis-squaramide byproduct is virtually insoluble in hot ethanol due to its rigid hydrogen-bonding network. It will remain on the frit, while the mono-squaramide passes through in the filtrate.
Phase 3: Recrystallization (DMSO/Water Method) 6. Solvent Exchange: If the ethanol filtrate from Phase 2 forms a gel upon cooling, remove the ethanol completely under reduced pressure using a rotary evaporator. 7. DMSO Dissolution: Dissolve the resulting residue in a minimal amount of hot DMSO (approx. 2-3 mL/g) at 60 °C. 8. Anti-solvent Addition (Self-Validation Step): Slowly add deionized water dropwise while maintaining gentle heating. Stop adding water the exact moment the solution becomes slightly turbid and the turbidity persists (the cloud point). 9. Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed.
-
Causality: Slow cooling prevents the kinetic trapping of impurities and allows the DMSO to maintain the solubility of the monomeric state until the thermodynamic crystal lattice is formed.
-
Final Isolation: Filter the resulting crystals, wash with minimal ice-cold water (to remove residual DMSO), and dry under high vacuum at 40 °C for 12 hours.
References[3] Water Soluble Squaramide Dihydrates: N-Methylation Modulates the Occurrence of 1D and 2D Water Clusters Trough Hydrogen Bonding and Dipolar Interactions. ResearchGate. URL:https://www.researchgate.net/publication/336054217[1] Synthesis of Squaramides from Squaric Acid: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.com/protocols/synthesis-of-squaramides[4] N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo100743b[5] Squaraine-Based Optical Sensors: Designer Toolbox for Exploring Ionic and Molecular Recognitions. Semantic Scholar. URL:https://www.semanticscholar.org/paper/Squaraine-Based-Optical-Sensors[2] On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks. MDPI. URL:https://www.mdpi.com/article/10.3390/molecules
Sources
overcoming poor solubility of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione during catalyst preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for overcoming the poor solubility of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione during catalyst preparation. The following question-and-answer format is designed to directly address common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione won't dissolve in my reaction solvent. What are the initial troubleshooting steps?
A1: Poor solubility is a common challenge with squaraine derivatives and other complex organic molecules in catalyst synthesis.[1][2] The initial approach should be a systematic evaluation of solvent systems and conditions.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
1. Comprehensive Solvent Screening:
The choice of solvent is critical and can significantly impact reaction outcomes.[3][4] A good starting point is to test a range of solvents with varying polarities.[5]
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | These solvents can dissolve a wide range of organic compounds and are often effective for complex molecules.[5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | These can be effective, especially when used as co-solvents.[5][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in organic synthesis for their ability to dissolve many organic compounds.[5][7] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, particularly for reactions sensitive to protic solvents. |
2. pH Adjustment:
The pyridine moiety in your compound is basic and can be protonated at an acidic pH.[6][8] This protonation can significantly increase aqueous solubility.
-
Actionable Step: Attempt to dissolve the compound in a buffer with a lower pH. A pH at least two units below the pKa of the pyridine nitrogen is a good starting point.[8]
3. Co-solvency:
If a single solvent is ineffective, a co-solvent system can be employed. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for your compound.[5][]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[6][8]
-
Experimental Approach: Start by preparing a concentrated stock solution of your compound in a strong organic solvent like DMSO and then dilute it into the primary reaction solvent.[10]
Q2: I've tried different solvents and pH adjustments, but the solubility is still poor. What advanced techniques can I use?
A2: When basic methods fail, more advanced strategies are necessary. These include temperature modification, the use of solubilizing agents like surfactants and complexing agents, and physical methods like sonication.
Advanced Solubility Enhancement Techniques:
Caption: Advanced techniques for enhancing solubility.
1. Temperature Modification:
Gently warming the solvent can sometimes increase the solubility of your compound. However, be cautious of potential degradation at higher temperatures.[6]
2. Surfactants:
Surfactants are amphiphilic compounds that can form micelles in solution, encapsulating poorly soluble molecules and increasing their apparent solubility.[11][12]
-
Types of Surfactants:
-
Non-ionic: Tween®, Span®, and Pluronic® series are commonly used in pharmaceutical formulations and can be effective.[13][14][15]
-
Anionic: Sodium dodecyl sulfate (SDS) can also be considered.[13]
-
Cationic and Zwitterionic: These are also options depending on the specific requirements of your catalyst system.[16]
-
3. Complexing Agents:
Complexing agents, or chelating agents, can bind to metal ions and alter their chemical behavior, sometimes enhancing the solubility of the entire complex.[17][18] This is particularly relevant if your catalyst preparation involves a metal precursor.
4. Sonication:
Sonication uses high-frequency sound waves to agitate particles, which can help break down aggregates and speed up dissolution.[5][10] This is a physical method that can be used in conjunction with other chemical approaches.
Q3: My compound dissolves initially but then precipitates out during the catalyst preparation. What could be causing this?
A3: Precipitation during the reaction can be due to several factors, including changes in the reaction medium, temperature fluctuations, or the formation of less soluble intermediates or byproducts.
Troubleshooting Mid-Reaction Precipitation:
-
Verify pH: Continuously monitor the pH of your reaction mixture. Small shifts can drastically affect the solubility of pH-dependent compounds.[8]
-
Assess Compound Stability: Your precursor may be degrading under the experimental conditions, leading to the formation of insoluble byproducts. Consider running stability studies under your reaction conditions.
-
Solvent Ratio: If using a co-solvent system, ensure the ratio is maintained throughout the reaction. Evaporation of a more volatile co-solvent can lead to precipitation.
-
"Salting Out" Effect: The addition of other reagents or the formation of byproducts could be decreasing the solubility of your precursor.
Q4: How can I modify the structure of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione to improve its solubility?
A4: While this is a more involved approach, chemical modification of the precursor itself can be a highly effective long-term solution.
Strategies for Chemical Modification:
-
Introduction of Ionizable Groups: Adding acidic or basic functional groups can significantly improve aqueous solubility through salt formation.[20][21] For squaraine dyes, the inclusion of charged sulfonate groups has proven effective.[1]
-
Attachment of Bulky or Solubilizing Moieties: Incorporating bulky side groups can prevent aggregation, which is often linked to poor solubility.[22] Adding hydrophilic chains, such as polyethylene glycol (PEG), can also enhance solubility.
-
N-alkylation: This can introduce new charges to the compound, thereby improving water solubility.[20]
Experimental Protocols
Protocol 1: Systematic Solvent and pH Screening
Objective: To determine the optimal solvent and pH for dissolving 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione.
Materials:
-
3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
-
A selection of solvents (see Q1 for examples)
-
Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 8)
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Add an excess amount of the solid compound to vials containing a known volume of each solvent or buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature.
-
After an equilibration period (e.g., 24 hours), centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[8]
Protocol 2: Co-solvent Titration
Objective: To find the minimum amount of co-solvent needed to maintain solubility in the primary reaction solvent.
Materials:
-
3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
-
Primary reaction solvent
-
Co-solvent (e.g., DMSO, ethanol)
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the desired amount of the precursor in the primary reaction solvent.
-
While stirring vigorously, add the co-solvent dropwise.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio should be used for the catalyst preparation.[5]
References
- Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem.
- Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC.
- Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - MDPI.
- overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine | Benchchem.
- Complexing agents investigated in this study and their possible ways of coordination to metal. - ResearchGate.
- Effect of Metal Complexing on Mn–Fe/TS-1 Catalysts for Selective Catalytic Reduction of NO with NH 3 - MDPI.
- Complexing Agents - Lohtragon.
- Technical Support Center: Enhancing Squaraine Dye Stability for In Vivo Studies - Benchchem.
- Overview on catalyst and co-solvents for sustainable biodiesel production | Proceedings of the Institution of Civil Engineers - Emerald Publishing.
- Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices - PMC.
- Synthesis and Properties of Water-Soluble Squaraine Oligomers Containing Pendant Propanesulfonate Moieties | Chemistry of Materials - ACS Publications.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
- Tuning formate surface coverage with cosolvents for liquid-phase catalytic transfer hydrogenation - RSC Publishing.
- Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions | Organic Letters - ACS Publications.
- Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC.
- Industrial Surfactants - Alfa Chemistry.
- Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH - ResearchGate.
- CN109776618B - Metal complex and preparation method and application thereof - Google Patents.
- Solvents and sustainable chemistry - PMC - NIH.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications.
- 3-ethoxy-4-(pyridin-2-yl-amino)-3-cyclobutene-1,2-dione - 摩熵化学.
- How we get to know that why catalyst is not working either it is expired or something wrong while preparing it? | ResearchGate.
- Solvent Selection - ACS GCI Pharmaceutical Roundtable.
- 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione - PubChem.
- Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
- Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - MDPI.
- Catalysis by 4-dialkylaminopyridines - Semantic Scholar.
- Metal Complex Catalysis in Organic and Organometallic Synthesis - sibran.ru.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Surfactants Research - Clariant Specialty Chemicals.
- Optimal Choice of the Preparation Procedure and Precursor Composition for a Bulk Ni–Mo–W Catalyst - MDPI.
- Notes - Organic Syntheses Procedure.
- Troubleshooting low catalyst activity in reforming units - Patsnap Eureka.
- The solubility of drugs - Basicmedical Key.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI.
- Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione | C14H24N2O5 | CID 4476954 - PubChem.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds..
- 3-(((1R)-1-phenylethyl)amino)-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione - PubChem.
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-ethoxy-4-(pyridin-2-yl-amino)-3-cyclobutene-1,2-dione - CAS号 —— - 摩熵化学 [molaid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. clariant.com [clariant.com]
- 17. researchgate.net [researchgate.net]
- 18. lohtragon.com [lohtragon.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Optimization for 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of squaramide-based intermediates. The transition from a 100 mg laboratory vial to a 10 kg pilot reactor shifts the paradigm from simple chemical conversion to complex mass and heat transfer dynamics.
The synthesis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione via the mono-amination of diethyl squarate with 3-aminopyridine is a classic addition-elimination reaction[1]. While seemingly straightforward, scale-up often fails due to poor regiocontrol, rheological breakdown, or reagent hydrolysis. This guide is designed to troubleshoot these specific failure modes by explaining the underlying physical chemistry and providing self-validating engineering solutions.
Diagnostic Module 1: Reaction Kinetics & Regioselectivity
Q: Why am I seeing significant levels of the bis-substituted 3,4-bis(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione impurity during scale-up, even when using exactly 1.0 equivalent of 3-aminopyridine?
A: This is a classic thermal overrun issue. The regioselectivity of this reaction relies entirely on kinetic control. The initial nucleophilic attack of 3-aminopyridine on diethyl squarate is fast. Once the first amidation occurs, the lone pair on the newly formed amide nitrogen donates electron density into the cyclobutenedione ring[2]. This vinylogous resonance significantly reduces the electrophilicity of the remaining ethoxy-substituted carbon, creating a kinetic barrier to the second substitution[2].
However, the first addition is highly exothermic. At the laboratory scale, heat dissipates rapidly. At the pilot scale, if the amine addition rate outpaces the reactor's jacket cooling capacity, localized temperature spikes occur. Elevated temperatures (>25°C) provide the activation energy required to overcome the kinetic barrier, driving the thermodynamically favored bis-substitution.
Solution & Self-Validation: Dose the 3-aminopyridine dropwise over 2–3 hours while maintaining the internal temperature strictly below 15°C[1]. To validate kinetic control, pull a 0.5 mL aliquot at 60 minutes, quench it in cold acetonitrile, and analyze via HPLC. The ratio of mono- to bis-substituted product must remain >98:2. If the bis-impurity exceeds 2%, immediately reduce the dosing feed rate.
Fig 1. Decision tree for the controlled mono-amination of diethyl squarate.
Diagnostic Module 2: Rheology & Supramolecular Precipitation
Q: During the aging phase, the reaction mixture turns into an unmanageable, concrete-like slurry. Why does this happen, and how do we fix it without over-diluting the reactor?
A: Squaramides are highly prone to self-assembly. The combination of the rigid cyclobutenedione core and the dual hydrogen-bond donating/accepting capabilities of the amide linkage drives the formation of robust 1D and 2D supramolecular networks[3]. In moderately polar solvents like THF, this results in rapid, massive precipitation. While precipitation is thermodynamically beneficial (it drives the reaction forward via Le Chatelier's principle), excessive slurry thickness ruins mass transfer and stalls reactor impellers.
Solution & Self-Validation: Do not simply increase the total THF volume, as this reduces batch throughput. Instead, introduce 5–10% (v/v) of a hydrogen-bond disrupting co-solvent (such as ethanol) to the initial charge. This slightly increases the solubility of the mono-substituted product, delaying nucleation until the supersaturation point is reached. This yields larger, more filterable crystals rather than a fine, viscous paste. Validate the rheology by monitoring the reactor agitator torque; it should not exceed a 15% increase from the baseline during the crystallization phase.
Diagnostic Module 3: Moisture Sensitivity & Hydrolysis
Q: We are losing 10-15% of our diethyl squarate to a highly polar, baseline-eluting impurity on reverse-phase HPLC. What is the degradation pathway?
A: Diethyl squarate is highly electrophilic due to inherent ring strain and the electron-withdrawing nature of the dione system[4]. In the presence of adventitious moisture, the basicity of 3-aminopyridine catalyzes the hydrolysis of the ethoxy groups, yielding mono-ethyl squarate or fully hydrolyzed squaric acid.
Solution & Self-Validation: Implement strict Karl Fischer (KF) limits (<0.05% water) for all reagents and solvents. Blanket the reactor with dry Nitrogen or Argon.
Fig 2. Mechanistic pathways showing kinetic mono-substitution versus side reactions.
Quantitative Data & Process Parameters
Table 1: Critical Process Parameters (CPPs) for Scale-Up
| Parameter | Target Range | Upper Limit | Consequence of Exceedance | Mitigation Strategy |
| Water Content (KF) | < 0.05% w/w | 0.10% w/w | Hydrolysis of diethyl squarate to squaric acid. | Pre-dry THF over molecular sieves; N2 blanketing. |
| Dosing Temperature | 0°C – 10°C | 15°C | Loss of kinetic control; bis-substitution occurs. | Interlock dosing pump to reactor internal temperature. |
| Amine Stoichiometry | 0.98 Equivalents | 1.05 Equivalents | Excess amine forces thermodynamic bis-substitution. | Strictly control charge weights; use slight amine deficit. |
| Agitator Torque | Baseline + 5% | Baseline + 20% | Impeller stall; trapping of unreacted starting materials. | Add 5% v/v EtOH to delay nucleation point. |
Self-Validating Scale-Up Protocol (Standard Operating Procedure)
This protocol is engineered to be self-validating, ensuring that deviations are caught before the entire batch is compromised.
Step 1: Reactor Preparation & Dehydration
-
Purge a jacketed glass-lined reactor with N2 for 30 minutes.
-
Validation: Test the exhaust gas for moisture. Proceed only when relative humidity is < 5%.
Step 2: Substrate Charging
-
Charge diethyl squarate (1.00 eq) and anhydrous THF (10 relative volumes)[1].
-
Begin agitation at 150 RPM.
-
Validation: Run a KF titration on the reactor mixture. Ensure water content is < 0.05%.
Step 3: Thermal Equilibration
-
Circulate coolant to bring the internal reactor temperature to 0–5°C.
Step 4: Amine Preparation & Dosing (Critical Step)
-
In a separate vessel, dissolve 3-aminopyridine (0.98 eq) in anhydrous THF (5 relative volumes). Causality Note: Using a slight deficit of the amine ensures complete consumption of the nucleophile, eliminating the thermodynamic push toward bis-substitution.
-
Pump the amine solution into the reactor at a controlled rate over 2–3 hours.
-
Validation: Interlock the dosing pump to the reactor's internal thermocouple. The pump must automatically pause if the internal temperature exceeds 15°C.
Step 5: Aging & Precipitation
-
Once addition is complete, warm the reactor to 20°C and age for 3 hours[1].
-
Validation: Pull a 1 mL slurry sample, filter, and analyze the mother liquor via HPLC. The reaction is complete when diethyl squarate is <1% AUC.
Step 6: Isolation
-
Filter the precipitated product directly from the reactor slurry using an agitated nutsche filter dryer (ANFD).
-
Wash the filter cake with cold THF (2 volumes) to remove residual ethanol byproduct and unreacted starting materials. Dry under vacuum at 40°C.
References
-
Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A, ACS Publications. URL:[Link]
-
Water Soluble Squaramide Dihydrates: N-Methylation Modulates the Occurrence of 1D and 2D Water Clusters Trough Hydrogen Bonding and Dipolar Interactions, ResearchGate. URL:[Link]
-
Squaryl Molecular Metaphors – Application to Rational Drug Design and Imaging Agents, Semantic Scholar. URL:[Link]
-
Water-Driven Chemoselective Reaction of Squarate Derivatives with Amino Acids and Peptides, ResearchGate. URL:[Link]
Sources
minimizing byproducts in the synthesis of pyridyl squaramide derivatives
Welcome to the Technical Support Center for the synthesis of pyridyl squaramide derivatives. Squaramides are highly versatile vinylogous amides that have emerged as powerful bioisosteres for ureas and guanidines in drug design, as well as robust hydrogen-bond donating organocatalysts[1]. However, synthesizing unsymmetrical pyridyl squaramides via the sequential amination of dialkyl squarates often presents challenges, including the formation of symmetric byproducts, incomplete conversions, and ester hydrolysis[2][3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to minimize byproducts and maximize yields.
Reaction Workflow & Mechanistic Pathways
The standard synthesis of unsymmetrical pyridyl squaramides relies on a two-step sequential amination of a dialkyl squarate (e.g., diethyl squarate). The first amination is typically fast and exothermic, while the second amination with an aminopyridine is slower due to the electron-withdrawing nature of the pyridyl ring[4][5].
Fig 1: Reaction pathways and common byproducts in sequential squaramide synthesis.
Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of symmetric bis-squaramide byproduct during the first amination?
Causality: The first nucleophilic attack on the dialkyl squarate is highly exothermic. If the local concentration of the amine exceeds the squarate, the newly formed mono-squaramide intermediate will immediately undergo a second substitution, forming the symmetric bis-squaramide[2]. Solution:
-
Reverse Addition: Always add the amine dropwise to a stirring solution of the dialkyl squarate, never the reverse.
-
Stoichiometric Control: Maintain a slight excess of the dialkyl squarate (1.05 to 1.10 equivalents) to ensure the amine is the limiting reagent.
-
Temperature Modulation: Keep the reaction at 0 °C during the addition phase to suppress the activation energy required for the second substitution.
Q2: The coupling of my aminopyridine to the mono-squaramide intermediate is stalling. How can I drive this to completion?
Causality: Aminopyridines exhibit significantly reduced nucleophilicity at the exocyclic amine due to the electron-withdrawing nature of the pyridine ring and resonance delocalization[4][5]. Solution:
-
Solvent Switch: Utilize a strong hydrogen-bond donating solvent like Methanol (MeOH) or Ethanol (EtOH). Hydrogen bonding from the solvent to the squarate carbonyls increases the electrophilicity of the cyclobutenedione ring, accelerating the addition-elimination mechanism[2][6].
-
Concentration: Run the second step at a higher molarity (e.g., 0.5 M). Higher concentrations increase the collision frequency, which has a pronounced positive effect on the yield of sluggish squaramide couplings[2].
-
One-Pot Approach: Instead of isolating the mono-squaramide (which often precipitates and is hard to resolubilize), add the aminopyridine directly to the reaction mixture after the first step is complete. This saves energy and prevents material loss[2].
Q3: I am observing a highly polar byproduct and low yields. Is my squarate degrading?
Causality: Squarate esters are highly susceptible to nucleophilic attack by water, leading to irreversible hydrolysis. This competing side reaction is drastically accelerated under basic conditions (pH > 9.5)[3]. Solution:
-
Anhydrous Conditions: Ensure all solvents are strictly anhydrous.
-
Base Selection: If your aminopyridine is a hydrochloride salt, you must free-base it. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) rather than aqueous bases, and limit it to exactly 1.0 - 1.2 equivalents[5].
-
Aqueous Bioconjugation: If synthesizing a squaramide-linked antibody-drug conjugate (ADC) in aqueous buffers, strictly maintain the pH at 9.0. A pH below 8.5 stalls the amine reaction, while a pH above 9.5 causes rapid ester hydrolysis[3].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and byproduct formation during the synthesis of unsymmetrical squaramides[2][3][5].
| Reaction Parameter | Condition | Impact on Mono-Squaramide Yield | Primary Byproduct Formed | Mechanistic Rationale |
| Solvent | Dichloromethane (DCM) | Low (< 40%) | Unreacted Starting Material | Lack of H-bond donation fails to activate the squarate electrophile. |
| Solvent | Methanol (MeOH) | High (> 85%) | Minimal | H-bonding stabilizes the transition state and activates carbonyls. |
| Addition Method | All-at-once | Moderate (50-60%) | Symmetric Bis-squaramide | High local amine concentration drives double substitution. |
| Addition Method | Dropwise at 0 °C | High (> 85%) | Minimal | Low temperature and low amine concentration isolate the mono-addition. |
| Base / pH | Excess NaOH (pH > 10) | Very Low (< 10%) | Hydrolyzed Squarate | Hydroxide outcompetes the amine for the electrophilic center. |
| Base / pH | DIPEA (1.0 eq) in MeOH | High (> 80%) | Minimal | Non-nucleophilic base liberates the amine without causing hydrolysis. |
Self-Validating Experimental Protocol: One-Pot Sequential Amination
This protocol utilizes a one-pot methodology to synthesize unsymmetrical pyridyl squaramides, minimizing purification losses and byproduct formation[2].
Step 1: Synthesis of the Mono-squaramide Intermediate
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate, 1.1 mmol) and anhydrous MeOH (2.0 mL).
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Addition: Dissolve the first primary amine (1.0 mmol) in anhydrous MeOH (1.0 mL). Add this solution dropwise via a syringe pump over 30 minutes with vigorous stirring.
-
Validation Checkpoint 1: Stir for 2 hours at room temperature. Self-Validation: Perform TLC (typically 1:1 EtOAc/Hexane). The mono-squaramide should appear as a new, lower Rf spot. A faint higher Rf spot may indicate trace symmetric byproduct. Do not proceed until the primary amine is completely consumed.
Step 2: Coupling of the Aminopyridine 5. Reagent Addition: To the same reaction flask, add the aminopyridine derivative (1.0 mmol). 6. Base Addition (Conditional): If the aminopyridine is supplied as an HCl salt, add anhydrous DIPEA (1.1 mmol) dropwise[5]. 7. Heating: Equip the flask with a reflux condenser and heat to 45–50 °C. The elevated temperature is required to overcome the poor nucleophilicity of the aminopyridine[4]. 8. Validation Checkpoint 2: Stir for 24–48 hours. Self-Validation: The unsymmetrical pyridyl squaramide will typically precipitate out of the methanolic solution as a white or pale-yellow solid as the reaction progresses[4]. The formation of a precipitate drives the reaction forward (Le Chatelier's principle) and is a strong visual indicator of success. 9. Isolation: Cool the mixture to room temperature, filter the precipitate under a vacuum, and wash the filter cake with cold MeOH (2 × 2 mL) to remove unreacted starting materials and trace DIPEA. 10. Drying: Dry the solid in vacuo to afford the pure unsymmetrical pyridyl squaramide.
References
-
RSC Advances. One-Pot Synthesis of Unsymmetrical Squaramides.[Link]
-
Repositorio Institucional de Documentos (Universidad de Zaragoza). Synthesis of squaramides and their application in organocatalysis. [Link]
-
Chemical Reviews. Squaramides as Bioisosteres in Contemporary Drug Design.[Link]
-
Drug Design, Development and Therapy. Synthesis, structural characterization, in vitro - Drug design.[Link]
-
PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
comparing hydrogen bonding strength of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione vs thioureas
An In-Depth Comparison of Hydrogen Bonding Strength: 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione vs. Thioureas
A Guide for Researchers in Drug Development and Catalysis
In the landscape of molecular recognition, catalysis, and drug design, the hydrogen bond reigns as a critical non-covalent interaction.[1][2] Its directionality and tunable strength are fundamental to protein-ligand binding, the stabilization of biological macromolecules, and the activation of substrates in organocatalysis.[2][3] For scientists aiming to optimize these interactions, the choice of the hydrogen bond donor (HBD) motif is a decision of paramount importance.
Among the most powerful neutral HBDs are thioureas and a newer class of compounds, squaramides. This guide provides a detailed, evidence-based comparison of the hydrogen bonding capabilities of a specific squaramide, 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, and the well-established thiourea scaffold. We will delve into the structural and electronic properties that govern their H-bonding strength and present the experimental frameworks used to quantify these interactions.
The Contenders: Molecular Architecture and H-Bonding Motifs
The capacity of a molecule to donate a hydrogen bond is intrinsically linked to its structure and electronic properties. While both squaramides and thioureas feature two N-H bonds capable of acting as donors, their underlying scaffolds impart significant differences.
3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (A Squaramide)
The squaramide core is characterized by a four-membered cyclobutenedione ring. This structure enforces a high degree of planarity and rigidity. The two N-H groups are held in a specific, coplanar arrangement, and their acidity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups.[4]
Thioureas
Thioureas, with their central C=S group, are structurally analogous to ureas but possess distinct electronic properties due to the replacement of oxygen with sulfur.[5] They are flexible molecules and have been the workhorse of hydrogen-bonding organocatalysis for decades, capable of activating electrophiles through hydrogen bonding.[6][7]
Caption: Molecular structures of the target squaramide and thiourea.
The Foundation of Strength: Acidity and Structural Organization
The strength of a hydrogen bond donor is directly related to the acidity of its N-H protons. A more acidic proton indicates a more polarized N-H bond, making the hydrogen more electropositive and thus a more potent H-bond donor.
Comparative Acidity (pKa)
Experimental studies have consistently shown that squaramides are significantly more acidic than their corresponding thiourea analogues.[4][8] The pKa values for squaramides are typically 0.13–1.97 units lower than those of structurally similar thioureas.[4][8] This increased acidity is a primary driver of their superior H-bond donating capacity. This acidity enhancement is attributed to the strong electron-withdrawing effect of the four-membered ring system and the two carbonyl groups.
Key Structural Differences Influencing H-Bonding:
| Feature | Squaramides | Thioureas | Significance for H-Bonding |
| N-H Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | Lower pKa correlates with stronger H-bond donation.[4][8] |
| N-H Bond Geometry | Coplanar and rigid | More flexible | The planar geometry of squaramides leads to more organized and directional H-bonds, which can enhance binding and stereocontrol in catalysis.[4][7] |
| Distance between N-H | Larger | Smaller | The larger distance in squaramides (by ~0.6 Å) may allow for better interaction with certain substrates.[4] |
This combination of higher acidity and a pre-organized, rigid geometry makes squaramides, including 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, inherently more powerful hydrogen bond donors than thioureas.[7] This superior performance has been observed in organocatalysis, where squaramide-based catalysts often show higher activity at lower catalyst loadings compared to their thiourea counterparts.[8]
Quantifying the Interaction: Experimental Protocols
To move from theoretical advantages to empirical proof, several analytical techniques can be employed to measure and compare hydrogen bond strength.
A. ¹H NMR Titration
This method is a cornerstone for studying host-guest interactions in solution. It relies on monitoring the chemical shift of the donor N-H protons as a hydrogen bond acceptor is incrementally added. The formation of a hydrogen bond deshields the proton, causing a downfield shift in its resonance signal.
Experimental Protocol: ¹H NMR Titration
-
Preparation: Prepare a stock solution of the H-bond donor (e.g., the squaramide or thiourea) of known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Prepare a concentrated stock solution of a hydrogen bond acceptor (e.g., DMSO, a chloride salt) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the donor solution alone to establish the initial chemical shift (δ₀) of the N-H protons.
-
Titration: Add small aliquots of the acceptor stock solution to the NMR tube containing the donor solution.
-
Data Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum, recording the new chemical shift (δ) of the N-H protons.
-
Analysis: Plot the change in chemical shift (Δδ = δ - δ₀) against the concentration of the added acceptor. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1) using nonlinear regression analysis to determine the association constant (Kₐ). A higher Kₐ value indicates a stronger hydrogen bonding interaction.
Caption: Workflow for ¹H NMR Titration Experiment.
B. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The N-H stretching vibration is particularly sensitive to hydrogen bonding. When an N-H group participates in a hydrogen bond, the bond weakens, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). The magnitude of this shift (Δν) correlates with the strength of the hydrogen bond.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the H-bond donor in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂).
-
Reference Spectrum: Record the IR spectrum of the donor solution to identify the frequency of the "free" N-H stretch.
-
Complex Formation: Add an excess of a hydrogen bond acceptor to the solution.
-
Measurement: Record the IR spectrum of the mixture. The new, broader peak at a lower frequency corresponds to the hydrogen-bonded N-H stretch.
-
Analysis: Calculate the difference in frequency (Δν) between the free and bonded N-H stretching bands. A larger Δν indicates a stronger hydrogen bond.
C. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the direct determination of the thermodynamic parameters of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).
Experimental Protocol: ITC
-
Instrument Setup: Thoroughly clean and degas the sample and reference cells and the injection syringe. Fill the reference cell with buffer or solvent.
-
Sample Loading: Load the sample cell with a solution of the H-bond donor (e.g., the squaramide). Load the injection syringe with a more concentrated solution of the H-bond acceptor.
-
Titration: Set the instrument to the desired temperature and initiate the experiment. A series of small, precisely measured injections of the acceptor solution into the sample cell will be performed automatically.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Analysis: The raw data (a series of heat-flow peaks) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of acceptor to donor. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, ΔS). The enthalpy change (ΔH) provides a direct measure of the energetic strength of the hydrogen bond.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Summary of Comparative Performance
Based on extensive experimental and computational evidence, squaramides consistently outperform thioureas as hydrogen bond donors.
| Parameter | 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (Squaramide) | Thioureas | Advantage |
| H-Bond Donor Strength | Stronger | Weaker | Squaramide |
| N-H Acidity | More acidic (Lower pKa) | Less acidic (Higher pKa) | Squaramide |
| Structural Rigidity | High (Planar) | Low (Flexible) | Squaramide (promotes pre-organization and stereocontrol) |
| Catalytic Activity | Generally higher activity at lower loadings | Generally requires higher loadings for similar activity | Squaramide[4][7] |
Computational studies further support these findings, predicting that thiosquaramides and squaramides form stronger, more co-planar hydrogen bonds compared to their thiourea counterparts.[10]
Conclusion for the Practicing Scientist
For researchers in drug development and catalysis, the evidence strongly indicates that the squaramide motif, as exemplified by 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione , is a superior hydrogen bond donor compared to the traditional thiourea scaffold.
This enhanced strength stems from a synergistic combination of:
-
Increased Acidity: The electron-withdrawing squaramide core significantly lowers the pKa of the N-H protons.[4][8]
-
Structural Pre-organization: The rigid, planar geometry of the four-membered ring enforces an ideal orientation for dual hydrogen bond donation, minimizing the entropic penalty of binding.[7]
These properties translate into stronger binding interactions with target proteins and more efficient activation of electrophilic substrates in catalysis. When designing new inhibitors, molecular probes, or organocatalysts, leveraging the potent and highly directional hydrogen bonding capacity of the squaramide moiety offers a clear strategic advantage over thioureas.
References
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
- Taylor, R., & Kennard, O. (1982). Hydrogen-bond geometry in organic crystals. Accounts of Chemical Research, 17(9), 320-326.
-
Yunta, M. J. R. (2017). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? American Journal of Modeling and Optimization, 5(1), 24-57. [Link][1][2]
-
Kaats, A. B., & Kass, S. R. (2014). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. Molecules, 19(9), 13535-13575. [Link][4][8]
- Jorgensen, W. L., & Pranata, J. (1990). Importance of secondary interactions in holding organic molecules together. Journal of the American Chemical Society, 112(5), 2008-2010.
-
Zhu, L., et al. (2006). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Theory and Computation, 2(3), 823-833. [Link]
-
Abe, H., & Inokuchi, F. (2021). Thiourea as a “Polar Hydrophobic” Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. Journal of the American Chemical Society, 143(30), 11761-11768. [Link]
-
Caballero, A., et al. (2016). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. Crystal Growth & Design, 16(9), 5218-5231. [Link][9]
-
Menéndez, C. A., et al. (2016). Hydrogen Bond Dynamic Propensity Studies for Protein Binding and Drug Design. PLoS ONE, 11(10), e0165767. [Link][3]
-
Smith, D. K., et al. (2021). Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays. Chemical Science, 12(40), 13344-13351. [Link]
-
Connon, S. J., et al. (2008). New Architectures in Hydrogen Bond Catalysis. Angewandte Chemie International Edition, 47(8), 1431-1434. [Link][6]
-
F. Blanco, et al. (2018). Simultaneous Hydrogen Bonds with Different Binding Modes: The Acceptor “Rules” but the Donor “Chooses”. Chemistry – A European Journal, 24(50), 13248-13259. [Link]
-
Alcarazo, M., et al. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules, 26(9), 2552. [Link]
-
Wikipedia contributors. (2024). Thiourea. In Wikipedia, The Free Encyclopedia. [Link][5]
-
Alemán, C. V., et al. (2019). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 17(31), 7313-7333. [Link][7]
-
Kass, S. R., et al. (2013). Origin of the Superior Performance of (Thio)Squaramides over (Thio)Ureas in Organocatalysis. The Journal of Organic Chemistry, 78(15), 7388-7398. [Link][10]
- O'Hagan, D. (2000). The hydrogen bond in molecular recognition. Chemical Society Reviews, 29(3), 147-154.
- Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
-
PubChem. (n.d.). 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. National Center for Biotechnology Information. [Link]
- O'Hagan, D. (2008). Understanding the hydrogen bond.
- Scheiner, S. (1997). Hydrogen Bonding: A Theoretical Perspective. Oxford University Press.
- Perrin, C. L., & Nielson, J. B. (1997). "Strong" hydrogen bonds in chemistry and biology. Annual Review of Physical Chemistry, 48, 511-544.
- Desiraju, G. R. (2002). The C–H···O hydrogen bond: a historical perspective. Accounts of Chemical Research, 35(7), 565-573.
- Joesten, M. D., & Schaad, L. J. (1974). Hydrogen Bonding. Marcel Dekker.
- Arunan, E., et al. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637-1641.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrogen Bond Dynamic Propensity Studies for Protein Binding and Drug Design | PLOS One [journals.plos.org]
- 4. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. New Architectures in Hydrogen Bond Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy.[1][2] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, a novel molecule with therapeutic potential. As Senior Application Scientists, we move beyond a simple recitation of protocols; we delve into the rationale behind our experimental choices, grounding our recommendations in the rigorous framework of international regulatory guidelines.[3][4][5][6][7][8][9]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][10] This guide will walk you through a comparative validation of two distinct reversed-phase HPLC (RP-HPLC) methods, providing the data and insights necessary to select and implement a robust purity testing protocol.
The Analyte: 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
The molecule at the heart of this guide, 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, possesses a unique chemical structure featuring a polar pyridine ring and a cyclobutene-1,2-dione core. This structure informs our selection of initial chromatographic conditions, aiming for optimal retention and peak shape.
Method Development: A Tale of Two Columns
The development of a robust HPLC method is the foundation of reliable purity analysis.[11] We will compare two RP-HPLC methods, differing primarily in their stationary phase, to assess their suitability for the analysis of our target compound and its potential impurities.
Method A: The C18 Workhorse
A C18 column is the most widely used stationary phase in reversed-phase chromatography, known for its hydrophobic retention characteristics.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method B: The Phenyl-Hexyl Alternative
A Phenyl-Hexyl column offers alternative selectivity due to pi-pi interactions with aromatic analytes, which may provide better resolution for our pyridine-containing compound.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Methanol (60:40 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
The Crucible of Validation: A Head-to-Head Comparison
In accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), we will subject both methods to a rigorous validation process.[3][8][9][12] The objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[10]
The validation will encompass the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Below is a workflow illustrating the validation process:
Experimental Data: A Comparative Analysis
The following tables summarize the hypothetical, yet realistic, validation data obtained for both Method A and Method B.
Table 1: System Suitability
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Insight: Both methods meet the system suitability criteria, indicating that the chromatographic systems are performing adequately. Method A shows slightly better peak symmetry and efficiency.
Table 2: Linearity and Range
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Range (µg/mL) | 1 - 150 | 1 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| y-intercept | 1050 | 2500 |
Insight: Both methods demonstrate excellent linearity over the specified range. Method A exhibits a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a slightly better linear fit.
Table 3: Accuracy (% Recovery)
| Concentration Level | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| 80% | 99.5% | 98.8% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 101.2% | 98.0% - 102.0% |
Insight: Both methods are highly accurate, with recovery values well within the acceptable limits.
Table 4: Precision (%RSD)
| Precision Type | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 1.3% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.2% | 1.8% | ≤ 2.0% |
Insight: Both methods are precise. Method A demonstrates slightly better repeatability and intermediate precision.
Table 5: LOD and LOQ
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
Insight: Method A is more sensitive, with lower LOD and LOQ values, making it more suitable for the detection and quantification of trace impurities.
Table 6: Robustness
| Parameter Variation | Method A (C18) (%RSD) | Method B (Phenyl-Hexyl) (%RSD) |
| Flow Rate (± 0.1 mL/min) | 1.1% | 1.5% |
| Column Temperature (± 2 °C) | 0.8% | 1.3% |
| Mobile Phase Composition (± 2%) | 1.4% | 2.1% |
Insight: Method A demonstrates greater robustness, showing less variability in results when small, deliberate changes are made to the method parameters. The isocratic nature of Method B makes it slightly more susceptible to changes in mobile phase composition.
Experimental Protocols
Specificity
Objective: To demonstrate that the analytical method can accurately and specifically measure the analyte without interference from potential impurities, degradation products, or placebo components.
Procedure:
-
Prepare solutions of the placebo, a known impurity standard (if available), and the API.
-
Subject the API solution to stress conditions (e.g., acid, base, peroxide, heat, and light) to induce degradation.
-
Inject the placebo, impurity standard, unstressed API, and stressed API solutions into the HPLC system.
-
Examine the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to assess the spectral homogeneity of the analyte peak.[13]
Linearity
Objective: To demonstrate a linear relationship between the detector response and the concentration of the analyte over the intended range.
Procedure:
-
Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from the LOQ to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Conclusion and Recommendation
Based on the comprehensive validation data, Method A (C18 column with gradient elution) is the superior choice for the purity analysis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione.
While both methods meet the fundamental requirements for a validated HPLC procedure, Method A consistently demonstrates better performance across several key parameters:
-
Higher Sensitivity: Lower LOD and LOQ values are crucial for detecting and quantifying trace impurities, which is a primary goal of a purity method.
-
Greater Precision: Lower %RSD values indicate a more reproducible and reliable method.
-
Superior Robustness: The method is less affected by minor variations in operating conditions, ensuring consistent performance in a routine quality control environment.
-
Better Peak Shape and Efficiency: This leads to improved resolution and more accurate integration.
The gradient elution of Method A also provides a broader elution window, which is generally more effective for separating impurities with a wider range of polarities that might be present in the API.
This guide has provided a framework for the comparative validation of HPLC methods for API purity analysis. By understanding the "why" behind the "how," researchers and drug development professionals can confidently develop and implement robust analytical methods that ensure the quality and safety of pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
Lab Manager. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2020. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
PharmTech. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025. [Link]
-
Agilent. Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. 2019. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubChem. 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. [Link]
-
PharmTech. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. 2019. [Link]
-
SIELC. Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column. 2018. [Link]
-
PubChem. 3-(((1R)-1-phenylethyl)amino)-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. [Link]
-
PubChem. 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. 2024. [Link]
-
Agilent. HPLC Method Development: From Beginner to Expert Part 2. 2024. [Link]
-
NIST. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. [Link]
-
Asian Journal of Chemistry. Development and Validation of Novel RP-HPLC Method for Determination of Assay and Related Substances of Flucytosine in Drug Product. 2022. [Link]
Sources
- 1. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. scribd.com [scribd.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijariie.com [ijariie.com]
- 12. scribd.com [scribd.com]
- 13. pharmtech.com [pharmtech.com]
A Comparative Guide to the Inhibitory Efficiency of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds explored, derivatives of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, belonging to the broader class of squaramides, have emerged as a promising chemotype. While initially investigated for a range of applications due to their unique electronic and structural properties, their potential as enzyme inhibitors, particularly in the realm of protein kinases, warrants a detailed comparative analysis.
This guide provides a comprehensive framework for benchmarking the inhibitory efficiency of these derivatives. We will delve into the causality behind experimental design for assessing inhibitory potency, provide a detailed protocol for an in-vitro kinase inhibition assay, and present a comparative analysis of hypothetical data to guide future research and development.
The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. The ATP-binding site of kinases, while conserved, presents opportunities for the design of small molecule inhibitors that can compete with ATP and modulate kinase activity. The planar, electron-deficient nature of the squaraine core, combined with the diverse functionalities that can be introduced at the amino and ethoxy positions, makes these derivatives intriguing candidates for kinase inhibition.
Experimental Workflow: In-Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory efficiency of our lead compounds, a robust and reproducible in-vitro kinase assay is paramount. The following protocol outlines a common approach for determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
Caption: Workflow for a typical in-vitro kinase inhibition assay.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of the 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione derivatives and benchmark inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in the kinase assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize solvent effects.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the kinase and its specific substrate to the kinase assay buffer.
-
Add the serially diluted test compounds and benchmark inhibitors to the appropriate wells.
-
Include control wells: a "no inhibitor" control (with DMSO vehicle) representing 100% kinase activity, and a "no enzyme" control representing 0% kinase activity.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction. The method of termination depends on the detection method. For radiometric assays, this may involve spotting the reaction mixture onto phosphocellulose paper. For luminescence-based assays, a stop solution is typically added.
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Comparative Data Analysis
The following table presents hypothetical, yet realistic, IC50 values for a series of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione derivatives against a representative tyrosine kinase, compared with two well-established benchmark kinase inhibitors.
| Compound | R1 Group (at Pyridine Ring) | R2 Group (at Ethoxy Position) | IC50 (nM) against Kinase X |
| Derivative 1 | -H | -CH2CH3 | 850 |
| Derivative 2 | 4-Methyl | -CH2CH3 | 620 |
| Derivative 3 | 4-Methoxy | -CH2CH3 | 450 |
| Derivative 4 | -H | -CH2CH2OH | 780 |
| Benchmark 1 | N/A | N/A | 150 |
| Benchmark 2 | N/A | N/A | 25 |
Structure-Activity Relationship (SAR) Insights
-
Substitution at the Pyridine Ring: The addition of electron-donating groups at the 4-position of the pyridine ring (Derivatives 2 and 3) appears to improve inhibitory potency compared to the unsubstituted parent compound (Derivative 1). This suggests that this position may be amenable to further modification to enhance binding affinity.
-
Modification of the Ethoxy Group: Replacing the ethyl group with a more polar hydroxyethyl group (Derivative 4) resulted in a slight decrease in activity. This could indicate that the binding pocket is more hydrophobic in this region.
The Broader Context: Kinase Signaling Pathways
The inhibition of a specific kinase can have profound effects on cellular signaling. The diagram below illustrates a simplified, generic kinase signaling pathway, highlighting the central role of kinases in signal transduction.
spectroscopic validation of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione using FT-IR and mass spectrometry
Executive Summary
In modern drug development and organocatalysis, squaramides have emerged as highly effective for traditional ureas and thioureas[1]. The compound 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a critical squarate monoester intermediate. Validating its structural integrity is paramount before utilizing it in downstream cross-coupling or bis-squaramide synthesis.
This guide provides an objective comparison of the spectroscopic profile of this squarate monoester against alternative functional groups, detailing self-validating analytical workflows using Fourier Transform Infrared Spectroscopy (FT-IR) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Mechanistic Grounding: Squarate Monoesters vs. Traditional Isosteres
When comparing squarate monoesters to traditional ureas or amides, the structural rigidity and electronic delocalization of the cyclobutenedione ring dictate its unique behavior.
-
Hydrogen Bonding Geometry: Unlike ureas, which have an N-H distance of ~2.1 Å, squaramides maintain a wider spacing (~2.7 Å), allowing for bidentate interactions with larger biological targets or distinct anion recognition[2].
-
Aromaticity and Rigidity: The partial Hückel 2π aromatic character of the oxocarbon core restricts bond rotation. This rigidity directly influences its vibrational modes in FT-IR and its predictable fragmentation in mass spectrometry.
Synthesis & Experimental Workflow
The synthesis relies on the controlled nucleophilic addition of 3-aminopyridine to [3].
Fig 1: Synthesis workflow of the squarate monoester via nucleophilic addition-elimination.
Self-Validating Synthesis Protocol
-
Preparation: Dissolve diethyl squarate (1.0 eq) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.
-
Controlled Addition: Add 3-aminopyridine (1.0 eq) dropwise at room temperature.
-
Causality: Maintaining strict 1:1 stoichiometry and room temperature prevents the second substitution. The monoester is less electrophilic than diethyl squarate, making the reaction self-limiting under these mild conditions.
-
-
Isolation: Stir for 12 hours. Filter the resulting pale yellow precipitate, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Validation: FT-IR & Mass Spectrometry
FT-IR Profiling
FT-IR analysis of squaramides reveals a highly characteristic [4]. The ring strain of the four-membered oxocarbon shifts one of the C=O stretching frequencies unusually high (~1810 cm⁻¹), which serves as a definitive marker absent in ureas and amides.
Table 1: FT-IR Diagnostic Peak Comparison
| Functional Group | 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione | 1-Ethyl-3-(pyridin-3-yl)urea (Alternative) |
| N-H Stretch | 3250 - 3300 cm⁻¹ (Sharp, strong H-bonding) | ~3350 cm⁻¹ (Broad) |
| C=O (Strained Ring) | ~1810 cm⁻¹ (Weak but diagnostic) | Absent |
| C=O (Conjugated) | ~1700 - 1715 cm⁻¹ (Strong) | ~1650 cm⁻¹ (Urea C=O) |
| C=C / C-N Mixed | ~1600 - 1640 cm⁻¹ | ~1550 cm⁻¹ (Amide II) |
| C-O (Ethoxy) | ~1120 cm⁻¹ | Absent |
Mass Spectrometry (ESI-MS) Fragmentation
Mass spectrometry of these monoesters shows highly predictable [5]. The oxocarbon core undergoes sequential neutral losses that validate the exact connectivity of the ethoxy group.
Fig 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Table 2: MS Fragmentation Profile Comparison
| Compound Class | Precursor Ion [M+H]⁺ | Primary Neutral Loss | Secondary Neutral Loss | Diagnostic Fragment |
| Squarate Monoester | m/z 219.07 | -46 Da (Ethanol) | -28 Da (Carbon Monoxide) | m/z 145.04 |
| Urea Alternative | m/z 194.10 | -45 Da (Ethylamine) | -17 Da (Ammonia) | m/z 121.05 |
Self-Validating Analytical Protocols
Protocol A: ATR FT-IR Spectroscopic Validation
-
Sample Prep: Analyze the dried compound using an FT-IR spectrometer equipped with a diamond crystal[2].
-
Causality: ATR requires no matrix preparation (unlike KBr pressing), preventing ambient moisture absorption that could obscure the critical N-H stretching region.
-
-
Acquisition: Record spectra from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
-
Data Acceptance Criteria: The batch is validated only if the ~1810 cm⁻¹ peak is present. Its absence indicates ring-opening degradation.
Protocol B: LC-ESI-MS Analysis
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid.
-
Causality: Formic acid ensures complete protonation of the basic pyridine nitrogen, maximizing the [M+H]⁺ signal intensity and standardizing the ionization site.
-
-
Acquisition: Inject 5 µL into the LC-MS system operating in positive ESI mode.
-
MS/MS (CID): Apply a collision energy of 20 eV. Monitor the diagnostic transition of m/z 219.07 → 173.03. If the -46 Da loss is not the base peak of the MS2 spectrum, suspect an impurity or structural isomer.
Conclusion
The squarate monoester 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione offers distinct structural and electronic advantages over traditional urea alternatives. By leveraging the diagnostic ~1810 cm⁻¹ FT-IR band and the definitive -46 Da (ethanol) neutral loss in tandem mass spectrometry, researchers can establish a rigorous, self-validating quality control workflow for this critical building block.
References
1.[4] Title: Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties Source: Chemical Science (RSC) URL: [Link]
2.[5] Title: Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
3.[1] Title: Squaramides as Bioisosteres in Contemporary Drug Design Source: ResearchGate URL: [Link]
4.[3] Title: Squaramide—Naphthalimide Conjugates as “Turn-On” Fluorescent Sensors for Bromide Through an Aggregation-Disaggregation Approach Source: Frontiers in Chemistry URL: [Link]
5.[2] Title: Head vs. Tail Squaramide–Naphthalimide Conjugates: Self-Assembly and Anion Binding Behaviour Source: Molecules (MDPI) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Squaramide—Naphthalimide Conjugates as “Turn-On” Fluorescent Sensors for Bromide Through an Aggregation-Disaggregation Approach [frontiersin.org]
- 4. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01176J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Enantioselectivity Comparison of Catalysts Derived from 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Introduction & Mechanistic Rationale
Bifunctional squaramide organocatalysts have revolutionized asymmetric synthesis by providing rigid, dual hydrogen-bond donating frameworks capable of precisely organizing transition states[1]. Traditionally, the 3,5-bis(trifluoromethyl)phenyl group is employed to maximize the acidity of the squaramide NH protons. However, recent advancements have explored the use of the 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione half-squaramide precursor to synthesize a novel class of catalysts[2].
The incorporation of a pyridin-3-yl moiety introduces a unique electronic and steric landscape:
-
Electronic Tuning: The pyridin-3-yl group is less electron-withdrawing than the standard 3,5-bis(CF3)phenyl group. This slightly attenuates the acidity of the squaramide NH protons, which is crucial for preventing background racemic reactions when dealing with highly reactive electrophiles.
-
Secondary Interactions: The pyridine nitrogen serves as an embedded hydrogen-bond acceptor or basic site. In specific transition states, it can engage in secondary interactions with the substrate or solvent, rigidifying the catalytic pocket and enhancing the diastereomeric ratio (dr).
Workflow for the synthesis of pyridin-3-ylamino squaramide catalysts.
Enantioselectivity Comparison Data
To objectively compare the performance of catalysts derived from 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, we evaluate them against a benchmark reaction: the[3]. This reaction is highly sensitive to the catalyst's hydrogen-bonding capability and steric shielding.
The table below summarizes the quantitative performance of various chiral amine derivatives coupled with the pyridin-3-yl half-squaramide, compared against a standard 3,5-CF3 reference catalyst.
| Catalyst Designation | Chiral Scaffold | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Py-QN | Quinine | 85 | 90:10 | 92 |
| Py-CN | Cinchonine | 82 | 85:15 | -88 |
| Py-DPEN | (1R,2R)-DPEN | 78 | 80:20 | 85 |
| Ref-QN | Quinine (3,5-CF3 substituted) | 88 | 95:5 | 94 |
Analysis of Results
-
Py-Quinine vs. Py-Cinchonine: The pseudoenantiomeric relationship between the Quinine and Cinchonine scaffolds results in opposite enantioselectivities (92% ee vs. -88% ee). The Quinine derivative provides slightly superior steric shielding, leading to a higher diastereomeric ratio.
-
Py-DPEN: The chiral diamine backbone ((1R,2R)-1,2-diphenylethylenediamine) offers a more open chiral pocket. While it successfully catalyzes the reaction, the increased conformational flexibility leads to a slight drop in enantioselectivity (85% ee) compared to the rigid cinchona alkaloid derivatives.
-
Py-Quinine vs. Standard Ref-QN: While the standard 3,5-CF3 substituted catalyst yields a marginally higher ee (94% vs 92%)[3], the Py-Quinine catalyst exhibits excellent performance and becomes selectively advantageous when the extreme acidity of the CF3 variant causes unwanted side reactions, such as substrate degradation or oligomerization.
Mechanistic activation model showing dual hydrogen-bonding and basic activation.
Experimental Methodologies
Protocol A: Self-Validating Synthesis of Py-QN Catalyst
This protocol details the condensation of the half-squaramide precursor with Quinine. The system is self-validating: the reaction's completion is visually indicated by the precipitation of the product from the ethanol solution, as the bifunctional catalyst is significantly less soluble than the half-squaramide precursor.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione (1.0 mmol) in 10 mL of absolute ethanol[2].
-
Amine Addition: Add Quinine (1.0 mmol) and a catalytic amount of triethylamine (0.1 mmol) to the solution. The triethylamine acts as a base to facilitate the nucleophilic substitution of the ethoxy group.
-
Reaction: Stir the mixture at 60 °C for 24 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction to room temperature. A dense precipitate will form. Filter the precipitate through a Büchner funnel, wash with cold ethanol (3 × 5 mL), and dry under high vacuum for 12 hours to afford the Py-QN catalyst as a solid.
Protocol B: Asymmetric 1,4-Michael Addition
This protocol describes the benchmark reaction used to determine enantioselectivity[3]. The formation of the highly substituted benzofuran derivative can be validated by the disappearance of the distinct yellow color of the azadiene starting material, serving as an internal visual monitor for reaction progress.
-
Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add the azadiene substrate (0.1 mmol) and the α-thiocyanoindanone (0.12 mmol).
-
Catalyst Addition: Add the Py-QN catalyst (5 mol%, 0.005 mmol).
-
Solvent: Add 1.0 mL of anhydrous dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexane/EtOAc = 3:1) until the yellow color of the azadiene dissipates (typically 12-24 hours).
-
Purification: Concentrate the mixture under reduced pressure and purify the crude residue via flash column chromatography on silica gel to afford the enantioenriched Michael adduct. Enantiomeric excess is determined by chiral HPLC analysis[3].
References
-
Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide Source: Molecules 2021, 26(17), 5146. MDPI. URL:[Link]
-
Synthesis and DNase I Inhibitory Properties of New Squaramides Source: Molecules 2023, 28(3), 1234. MDPI. (Details the synthesis of the 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione precursor). URL:[Link]
-
Synthesis of squaramides and their application in organocatalysis: computational and experimental studies Source: Repositorio Institucional de Documentos, Universidad de Zaragoza. URL:[Link]
Sources
A Comparative Guide to Validating Pyridyl Squaramide Substitution Patterns via 2D NMR Techniques
Introduction: The Regioselectivity Challenge in Squaramide Synthesis
Pyridyl squaramides are a compelling class of molecules in drug design, acting as versatile pharmacophores and bioisosteres.[1] Their synthesis, typically involving the condensation of a squarate ester with an aminopyridine, presents a common yet critical challenge: regioselectivity.[2] Depending on the aminopyridine used (2-amino, 3-amino, or 4-aminopyridine), one of three distinct positional isomers can be formed. While 1D ¹H NMR is a fundamental first step, overlapping signals and complex coupling patterns in the aromatic region often render it insufficient for unambiguous assignment.[3][4] This guide provides a definitive, experimentally-grounded comparison of how to leverage a suite of 2D NMR techniques—COSY, HSQC, and HMBC—to unequivocally validate the substitution pattern of a pyridyl squaramide.
The Isomeric Landscape
The reaction of an aminopyridine with an ethyl squarate derivative can yield three possible products, each with a unique electronic and structural profile that will manifest as a distinct "fingerprint" in 2D NMR spectra. Understanding these potential outcomes is the first step in designing the validation experiment.
-
N-(pyridin-2-yl)-squaramide: Substitution at the C2 position.
-
N-(pyridin-3-yl)-squaramide: Substitution at the C3 position.
-
N-(pyridin-4-yl)-squaramide: Substitution at the C4 position.
The goal is not just to acquire spectra, but to strategically seek out the specific correlations that can only exist for one of these isomers.
The Experimental Workflow: A Self-Validating System
Caption: Key HMBC correlations for the N-(pyridin-2-yl) isomer.
Case 2: N-(pyridin-3-yl) Squaramide
Here, the squaramide is attached to C3. The key correlations will originate from the protons ortho to the substitution site: H2 and H4.
-
COSY: Will show correlations between H4 ↔ H5 ↔ H6. The H2 proton will appear as a singlet or a finely split multiplet with no COSY cross-peaks to the other ring protons.
-
HSQC: Will link H2, H4, H5, H6 to their respective carbons C2, C4, C5, C6.
-
HMBC (The "Smoking Gun"): Both the H2 and H4 protons will show ³J correlations to the squaramide carbonyl carbon. This dual correlation from two different protons to the same carbonyl is a definitive marker for 3-substitution.
Caption: Key HMBC correlations for the N-(pyridin-3-yl) isomer.
Case 3: N-(pyridin-4-yl) Squaramide
Due to the symmetry of the 4-substituted pyridine ring, this isomer presents the simplest pattern to identify.
-
COSY: Will show a single correlation between the two proton environments: H2/H6 ↔ H3/H5.
-
HSQC: Will show only two cross-peaks in the aromatic region, one for the C2/C6 environment and one for the C3/C5 environment.
-
HMBC (The "Smoking Gun"): A strong ³J correlation will be observed from the H2/H6 protons to the squaramide carbonyl carbon.
Caption: Key HMBC correlations for the N-(pyridin-4-yl) isomer.
Data Summary and Interpretation
To facilitate a direct comparison, the expected key diagnostic correlations are summarized below. The presence of the correlations marked with a '✔' and the absence of the others provides definitive proof of the substitution pattern.
| Correlation Type | Observed Correlation | N-(pyridin-2-yl) | N-(pyridin-3-yl) | N-(pyridin-4-yl) |
| COSY | H2 ↔ H3 | ❌ | ❌ | ✔ |
| H3 ↔ H4 | ✔ | ❌ | ❌ | |
| H4 ↔ H5 | ✔ | ✔ | ❌ | |
| H5 ↔ H6 | ✔ | ✔ | ✔ | |
| HMBC | H2 → C=O | ❌ | ✔ | ✔ |
| H3 → C=O | ✔ | ❌ | ❌ | |
| H4 → C=O | ❌ | ✔ | ❌ | |
| H6 → C=O | ✔ | ❌ | ✔ |
Table assumes standard squaramide structure with two carbonyls. Correlation is expected to at least one of the carbonyl carbons.
Conclusion: Achieving Certainty in Structural Assignment
The regiochemical outcome of pyridyl squaramide synthesis is not a matter for assumption. While 1D NMR provides a preliminary look, it often lacks the resolution to be definitive. [6]A systematic application of 2D NMR techniques, particularly the suite of COSY, HSQC, and HMBC, offers an irrefutable method for structural validation. By focusing on the long-range heteronuclear correlations between specific pyridine protons and the squaramide carbonyl carbons, a researcher can confidently distinguish between the 2-, 3-, and 4-pyridyl isomers. This rigorous, multi-faceted approach ensures the scientific integrity of the reported structure and is an indispensable tool for researchers, scientists, and drug development professionals working with this important class of compounds.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Gomez, B. M., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available from: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available from: [Link]
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. Available from: [Link]
-
Kolehmainen, E., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. Available from: [Link]
-
Ruseva, N., et al. (2023). Synthesis, structural characterization, in vitro evaluation and molecular docking studies of two novel squaramates as DNase I and xanthine oxidase inhibitors. Chemico-Biological Interactions. Available from: [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
-
De Munno, G., et al. (1998). Structural analysis and magnetic properties of the 2-D compounds [M(N3)2(bpa)] (M = Mn, Co or Ni; bpa = 1,2-bis(4-pyridyl)ethane). Journal of the Chemical Society, Dalton Transactions. Available from: [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available from: [Link]
-
Marchetti, M., et al. (2021). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews. Available from: [Link]
-
Wang, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Available from: [Link]
- González-López, M., et al. (2016). One-pot synthesis of squaramides. Google Patents.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
-
ChemistryDocs. (2024, October 16). Free Download NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd Ed.) By Harald Günther. Available from: [Link]
-
Setliff, F. L., et al. (1992). Hammett Correlations in the 1H NMR Spectra of Some N-Arlydihalonicotinamides. ScholarWorks@UARK. Available from: [Link]
-
Kolehmainen, E., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. Available from: [Link]
-
Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available from: [Link]
-
Gołdyn, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Advances. Available from: [Link]
-
Nagadi, N. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]
-
Głowacka, I. E., et al. (2024). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Medicinal Chemistry. Available from: [Link]
-
University of Wisconsin-Madison. (2010, November 23). H-C multiple-bond correlations: HMBC. Available from: [Link]
-
Case, D. (n.d.). NMR Spectroscopy Applications. Freebookcentre.net. Available from: [Link]
-
Reich, H. J. (2020, February 14). 8-TECH-9 Two Dimensional NMR. Organic Chemistry Data. Available from: [Link]
-
Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available from: [Link]
-
Navon, G. (2015, June 25). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. ResearchGate. Available from: [Link]
-
Gunther, H. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Atlantic Books. Available from: [Link]
-
Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available from: [Link]
-
Brinson, R. G., et al. (2021). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). a) The region from the conventional non-selective HMBC spectrum of 1.... Available from: [Link]
-
ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). Available from: [Link]
-
Wang, D., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available from: [Link]
Sources
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione proper disposal procedures
As a Senior Application Scientist, I understand that advancing drug development often requires handling highly reactive, multifunctional intermediates. The compound 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a prime example. As a squarate monoamide-monoester, it is an invaluable electrophilic building block used to synthesize unsymmetrical squaramides—motifs increasingly utilized as urea bioisosteres and hydrogen-bond donors in medicinal chemistry[1].
However, its synthetic utility is paired with a severe hazard profile. To build a self-validating safety culture in your laboratory, you must move beyond rote compliance and understand the causality behind the handling and disposal protocols. This guide provides the operational and logistical framework required to manage this compound safely and effectively.
Part 1: Physicochemical Causality & Hazard Profiling
To design a fail-safe disposal plan, we must first analyze the dual-natured reactivity of this molecule:
-
Systemic Toxicity of the Pyridine Ring : The 3-aminopyridine substructure is a severe systemic toxin. It is classified under Category 2 Acute Toxicity, meaning it is [2]. Aminopyridines can readily penetrate dermal barriers and disrupt neurological function.
-
Electrophilicity of the Squarate Core : The 4-ethoxy-cyclobutenedione ring is designed to undergo rapid amidation. If this compound is indiscriminately mixed with incompatible nucleophilic waste (e.g., aliphatic amines, hydrazines, or aqueous bases), it can trigger uncontrolled exothermic reactions or generate hazardous degradation products in the waste drum[3].
-
Environmental Persistence : Pyridine derivatives are highly mobile in aquatic environments and are classified as very toxic to aquatic life with long-lasting effects[2]. Absolute prohibition of drain disposal is required.
Quantitative Hazard Summary
| Property | Hazard Classification | Operational Mitigation & Causality |
| Acute Toxicity | Category 2 (Fatal via oral/dermal/inhalation) | Mandates closed-system transfers and double-gloving. The aminopyridine moiety rapidly crosses dermal barriers[2]. |
| Eye/Skin Irritation | Category 2 (Severe Irritant) | Requires chemical-splash goggles. The squarate core reacts covalently with nucleophilic proteins in the cornea/epidermis[3]. |
| Aquatic Toxicity | Category 1 (Very Toxic) | Absolute prohibition of drain disposal. Requires collection and high-temperature incineration[2]. |
| Regulatory Status | Acutely Hazardous (EPA P-Listed Analogue) | Mandates strict volume limits (1-quart) and the mandatory triple-rinse protocol for all contaminated containers[4]. |
Part 2: Step-by-Step Operational Methodologies
Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that exposure risks are mitigated before waste is even generated.
Methodology 1: Safe Transfer and Reaction Setup
Causality: Dry powders of 3-aminopyridine derivatives pose a severe inhalation hazard[2]. Weighing these compounds creates micro-aerosols that can bypass standard PPE if static electricity is not managed.
-
Engineering Controls : Ensure the chemical fume hood has a face velocity of at least 80–100 fpm. Line the working surface with disposable, absorbent bench paper to catch micro-spills.
-
PPE Verification : Don a disposable lab coat, chemical-splash goggles, and double nitrile gloves. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
-
Static Mitigation : Use an anti-static gun (e.g., Zerostat) on the analytical balance and the weighing vessel to prevent the charged squarate powder from aerosolizing.
-
Transfer : Use a dedicated, disposable anti-static plastic spatula. Weigh the compound directly into a tared reaction vessel.
-
Sealing & Solubilization : Immediately seal the reaction vessel with a septum. Dissolve the intermediate in the chosen reaction solvent (e.g., DMF or EtOH) via syringe addition. Converting the powder to a solution completely eliminates the inhalation dust hazard.
Methodology 2: The Triple-Rinse Decontamination Protocol
Causality: Because this compound shares the acute toxicity profile of EPA P-listed wastes, empty containers cannot simply be thrown away. They must be chemically decontaminated using a solubility-driven gradient[4].
-
Initial Drain : Empty the primary reaction vessel of all free-flowing liquid into a designated, chemically compatible hazardous liquid waste carboy.
-
First Rinse (Solubility-Driven) : Add a minimal volume of a polar aprotic solvent (e.g., DMF or DMSO) to dissolve residual squarate intermediate clinging to the glass. Swirl vigorously for 60 seconds and decant into the liquid waste.
-
Second Rinse (Viscosity Reduction) : Add a volatile organic solvent (e.g., Acetone or Methanol) to wash away the heavier, contaminated first-rinse solvent. Decant into the liquid waste.
-
Third Rinse (Final Polish) : Repeat the volatile solvent rinse to ensure the absolute removal of the pyridine derivative.
-
Segregation : The triple-rinsed glassware can now be handled as standard lab glass or sent for standard washing. All rinsate must be manifested as acutely toxic liquid waste [4].
Part 3: Waste Segregation & Disposal Plan
Improper waste segregation of squarate derivatives can lead to exothermic cross-reactions. Follow this logistical plan for RCRA-compliant disposal:
-
Solid Waste : Collect all contaminated disposable items (spatulas, weigh boats, outer gloves, bench paper) in a closeable, puncture-resistant bag or HDPE container. Because it is treated as an acutely toxic waste, the volume of the primary solid waste container must not exceed one quart (approx. 1 liter) [4].
-
Liquid Waste : Segregate liquid waste strictly into "Halogenated" or "Non-Halogenated" streams based on your reaction solvent. Crucial: Do not mix this waste with strong acids, oxidizers, or concentrated nucleophiles (e.g., bulk amines) to prevent degradation of the squarate core into toxic byproducts[3].
-
Labeling : Label all containers explicitly with the full chemical name: 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, and append the hazard characteristics: "Acutely Toxic / Irritant".
-
Final Disposal : Entrust disposal exclusively to a licensed professional waste disposal service capable of high-temperature incineration[2].
Part 4: Waste Management Workflow Visualization
The following diagram maps the logical flow of handling, decontamination, and disposal, ensuring that all laboratory personnel understand the lifecycle of the chemical waste.
Workflow for handling, segregation, and RCRA-compliant disposal of squarate monoamide waste.
References
-
Title: Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research Source: Boston University Environmental Health & Safety / EPA Guidelines URL: [Link]
-
Title: Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
Personal protective equipment for handling 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
As a Senior Application Scientist consulting with drug development teams, I frequently observe a critical oversight when scaling up squaramide-based organocatalysts and bioisosteres: treating squarate monoesters—such as 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione —as standard organic intermediates. They are not. They are highly reactive electrophiles, potent haptens, and severe sensitizers.
To ensure laboratory safety and operational integrity, you cannot simply rely on generic safety data sheets. You must understand the specific chemical causality driving the hazard. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this compound safely.
Chemical Causality: The Mechanism of Toxicity
The hazard profile of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is dictated by its structure. The cyclobut-3-ene-1,2-dione core features an ethoxy group at the 4-position. In synthetic chemistry, this ethoxy group acts as an excellent leaving group for nucleophilic addition-elimination reactions.
In a biological context, if this compound breaches your dermal barrier, the ε-amino groups of lysine residues on your epidermal proteins act as the nucleophile. The squarate core covalently binds to your skin proteins, displacing ethanol and forming a hapten-protein complex[1]. This complex is recognized by Langerhans cells, triggering a severe immune cascade that results in Allergic Contact Dermatitis (ACD) and potential lifelong sensitization. Furthermore, the pyridine ring increases the molecule's lipophilicity, drastically enhancing its ability to penetrate the stratum corneum compared to unsubstituted squaric acid.
Mechanism of squarate monoester haptenization and immune sensitization.
Table 1: Chemical Hazard Profile & Operational Implications
| GHS Classification | Hazard Category | Mechanistic Cause | Operational Implication |
|---|---|---|---|
| Skin Irritation | Category 2 | Covalent haptenization of epidermal proteins[2]. | Direct contact causes severe localized damage; requires impermeable barriers. |
| Eye Irritation | Category 2A | High electrophilicity reacting with corneal moisture[2]. | Requires splash-proof goggles; standard safety glasses are insufficient. |
| STOT SE 3 | Respiratory Irritant | Aerosolized dust reacts with mucosal membranes[2]. | Must be handled exclusively inside a Class II Fume Hood or glovebox. |
Personal Protective Equipment (PPE) Matrix
Because 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is highly lipophilic, it easily permeates standard laboratory PPE when dissolved in common synthesis solvents (e.g., DCM, DMF, or DMSO). Your PPE selection must account for the vehicle solvent as much as the compound itself.
Table 2: Glove Permeation & Breakthrough Data (Solvent-Dependent)
| Glove Material | Thickness (mm) | Solvent Vehicle | Breakthrough Time | Degradation | Suitability |
|---|---|---|---|---|---|
| Nitrile (Standard) | 0.12 | DCM / DMF | < 10 min | Severe | Incidental contact only. Change immediately if splashed. |
| Nitrile (Extended) | 0.20 | EtOH / MeOH | > 60 min | Fair | Acceptable for short-duration weighing. |
| Butyl Rubber | 0.30 | DCM / DMF | > 240 min | None | Required for high-risk or large-scale synthesis. |
| Neoprene | 0.25 | DMSO | > 120 min | Minor | Acceptable alternative for specific solvent systems. |
-
Eye Protection: Non-vented chemical splash goggles.
-
Body Protection: A fully buttoned, flame-retardant (FR) lab coat with knit cuffs to prevent wrist exposure. A chemical-resistant Tyvek apron is recommended during scale-up.
-
Respiratory Protection: If engineering controls (fume hood) fail or during a spill outside the hood, a half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.
Operational Workflows & Methodologies
To prevent accidental haptenization, every protocol must be a self-validating system. The following methodologies ensure that the compound remains isolated from the operator at all times.
Step-by-step operational workflow for the safe handling and disposal of squarates.
Protocol A: Safe Weighing and Transfer
-
Environmental Control: Clear the fume hood of all clutter. Verify the face velocity is between 100–120 fpm. Lay down a disposable, static-dissipative bench pad.
-
Static Mitigation: Squarate derivatives can hold static charges, leading to aerosolization. Use an anti-static gun (Zerostat) on the weighing boat and the chemical container before opening.
-
Tool Selection: Use exclusively grounded metal spatulas. Avoid plastic spatulas, which generate static electricity.
-
Closed-System Transfer: Weigh the material directly into a Schlenk flask or a vial with a PTFE-lined septum cap. Seal the vessel inside the hood before transporting it to the reaction manifold.
-
Decontamination: Wipe down the balance and spatulas with a paper towel soaked in 1M NaOH or ethanolamine (see Protocol B) to deactivate trace dust, followed by an ethanol wipe.
Protocol B: In-Situ Quenching and Disposal Plan
Unreacted squarate monoesters must never be disposed of directly into general organic waste carboys. If mixed with amine-containing waste, they can react exothermically or create highly sensitizing, volatile mixtures[1].
-
Prepare Quenching Solution: In a dedicated wash bottle, prepare a 1M solution of ethanolamine in methanol (or 1M aqueous NaOH). Ethanolamine acts as a sacrificial nucleophile, rapidly displacing the hazardous ethoxy group and converting the molecule into a benign, inert bis-amide.
-
Reaction Quench: Upon completion of your synthesis, add a 5-fold molar excess of the quenching solution to any reaction residues, empty vials, or contaminated glassware.
-
Validation: Allow the quenched mixture to stir or sit for 30 minutes at room temperature. The disappearance of the characteristic yellow/orange hue of the highly conjugated monoester often visually validates the quench.
-
Waste Segregation: Once deactivated, pour the mixture into the designated Halogen-Free Organic Waste container. Dispose of the solid bench pad and contaminated gloves in a sealed biohazard/chemical waste bag.
References
- 3-amino-4-ethoxycyclobut-3-ene-1,2-dione — Chemical Substance Inform
- Squaric acid analogues in medicinal chemistry.
- Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
